Chlorotoxin TFA
Description
Chlorotoxin is a neurotoxin with potential anticancer property. Chlorotoxin (CTX) is a 36-amino acid peptide found in the venom of the deathstalker scorpion, and a chloride channel blocker. This toxin binds preferentially to glioma cells via the transmembrane endopeptidase matrix metalloproteinase-2 (MMP-2), and thereby prevents the spread of tumor cells. MMP-2 is specifically up-regulated in gliomas and related cancers, but is not normally expressed in brain.
Chlorotoxin is a peptide toxin produced by the Egyptian scorpion (Leiurus quinquestriatus quinquestriatus). It blocks small-conductance chloride channels. The fact that Chlorotoxin binds preferentially to glioma cells compared with non-neoplastic cells or normal brain cells has allowed the development of new methods for the treatment and diagnosis of several types of cancer. (L1043)
Properties
IUPAC Name |
2-[51,80,92-tris(4-aminobutyl)-5a-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)carbamoyl]-9-[(2-amino-4-methylsulfanylbutanoyl)amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-48,86-bis(3-carbamimidamidopropyl)-20a,33-bis(carboxymethyl)-27,30-bis(1-hydroxyethyl)-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-17a-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C158H249N53O47S11/c1-77(2)55-96-138(241)205-105(144(247)186-86(125(165)228)28-18-47-173-156(166)167)70-264-262-68-103-131(234)177-63-115(217)176-64-116(218)183-87(25-12-15-44-159)128(231)178-65-117(219)184-88(29-19-48-174-157(168)169)129(232)179-66-118(220)185-89(26-13-16-45-160)133(236)202-107-72-267-269-75-110-149(252)195-98(56-81-23-10-9-11-24-81)143(246)208-124(80(5)213)154(257)209-123(79(4)212)153(256)199-102(61-122(226)227)141(244)196-99(58-83-62-172-76-181-83)139(242)189-92(37-39-113(163)215)136(239)190-94(42-53-260-7)132(235)182-78(3)126(229)187-91(30-20-49-175-158(170)171)134(237)188-90(27-14-17-46-161)135(238)203-108(73-266-265-71-106(146(249)193-96)204-137(240)93(38-40-114(164)216)191-151(254)111-31-21-50-210(111)119(221)67-180-130(233)97(194-147(107)250)57-82-33-35-84(214)36-34-82)148(251)198-100(59-120(222)223)140(243)197-101(60-121(224)225)142(245)206-109(150(253)201-103)74-268-263-69-104(200-127(230)85(162)41-52-259-6)145(248)192-95(43-54-261-8)155(258)211-51-22-32-112(211)152(255)207-110/h9-11,23-24,33-36,62,76-80,85-112,123-124,212-214H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,215)(H2,164,216)(H2,165,228)(H,172,181)(H,176,217)(H,177,234)(H,178,231)(H,179,232)(H,180,233)(H,182,235)(H,183,218)(H,184,219)(H,185,220)(H,186,247)(H,187,229)(H,188,237)(H,189,242)(H,190,239)(H,191,254)(H,192,248)(H,193,249)(H,194,250)(H,195,252)(H,196,244)(H,197,243)(H,198,251)(H,199,256)(H,200,230)(H,201,253)(H,202,236)(H,203,238)(H,204,240)(H,205,241)(H,206,245)(H,207,255)(H,208,246)(H,209,257)(H,222,223)(H,224,225)(H,226,227)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKKWCQMHUHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C158H249N53O47S11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3996 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163515-35-3 | |
| Record name | Chlorotoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Chlorotoxin TFA: From Scorpion Venom to Targeted Therapeutics - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotoxin (CTX), a 36-amino acid peptide isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus, has emerged as a promising molecule in the field of oncology.[1][2] Initially identified as a blocker of small-conductance chloride channels, its preferential binding to glioma cells has spurred extensive research into its potential as a diagnostic and therapeutic agent.[2][3] This technical guide provides an in-depth overview of the origin, discovery, and mechanism of action of Chlorotoxin, with a particular focus on its interaction with matrix metalloproteinase-2 (MMP-2), a key enzyme in tumor invasion and metastasis.[4] The trifluoroacetic acid (TFA) salt of Chlorotoxin is a common formulation resulting from its chemical synthesis and purification. This document details the biochemical properties of Chlorotoxin, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex biological pathways and workflows to support ongoing research and development efforts.
Discovery and Origin
Chlorotoxin was first isolated and characterized in 1993 from the venom of the Israeli scorpion Leiurus quinquestriatus. The discovery was a result of investigations into the venom's ability to block small-conductance chloride channels. This small peptide neurotoxin, composed of 36 amino acids, is stabilized by four disulfide bonds, which create a compact and stable structure.
Biochemical Properties of Chlorotoxin
The primary structure and key properties of Chlorotoxin are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | MCMPCFTTDHQMARKCDDCCGGKGRGKCYGPQCLCR | |
| Molecular Weight | ~4070 Da | |
| Disulfide Bonds | 4 (C2-C19, C5-C28, C16-C33, C20-C35) | |
| Isoelectric Point (pI) | Basic |
Mechanism of Action: Targeting the Tumor Microenvironment
While initially characterized as a chloride channel blocker, the anticancer activity of Chlorotoxin is now primarily attributed to its interaction with a protein complex on the surface of cancer cells, with matrix metalloproteinase-2 (MMP-2) being a key component. MMP-2 is a zinc-dependent endopeptidase that degrades type IV collagen, a major component of the basement membrane, thereby facilitating tumor cell invasion and metastasis.
The Chlorotoxin-MMP-2 Interaction
Chlorotoxin binds with high affinity to a complex that includes MMP-2, membrane type 1 MMP (MT1-MMP), and tissue inhibitor of metalloproteinase 2 (TIMP-2). This interaction leads to several downstream effects that collectively inhibit cancer cell invasion:
-
Inhibition of MMP-2 Activity: While there is some debate in the literature, several studies have shown that Chlorotoxin can inhibit the enzymatic activity of MMP-2. However, other reports suggest that Chlorotoxin binds to a non-catalytic site on MMP-2, leading to allosteric modulation rather than direct enzymatic inhibition.
-
Reduction of MMP-2 Surface Expression: The binding of Chlorotoxin to the MMP-2 complex can trigger the internalization of the complex, leading to a decrease in the amount of active MMP-2 on the cell surface.
The proposed signaling pathway for Chlorotoxin's interaction with the MMP-2 complex is illustrated in the diagram below.
References
- 1. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 3. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of Chlorotoxin and its Analogs to Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of chlorotoxin (CTX), a peptide derived from scorpion venom, to glioma cells. It is intended to be a resource for researchers and professionals involved in the development of novel therapeutics and diagnostics for glioma, a particularly aggressive form of brain cancer. This document summarizes key quantitative binding data, details common experimental protocols for affinity assessment, and visualizes the molecular interactions and experimental workflows.
Introduction to Chlorotoxin and its Significance in Glioma Targeting
Chlorotoxin is a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus. It has garnered significant attention in the field of oncology due to its remarkable ability to selectively bind to glioma cells while showing minimal interaction with healthy brain tissue.[1][2][3] This inherent tumor-targeting property makes CTX an attractive candidate for various applications, including:
-
Tumor Imaging: Conjugated with imaging agents, CTX can be used to visualize tumor margins during surgery.
-
Drug Delivery: As a targeting moiety, CTX can deliver cytotoxic agents specifically to cancer cells, reducing systemic toxicity.[4]
-
Therapeutic Agent: In its own right, CTX has been shown to inhibit glioma cell invasion and migration.[5]
While the term "Chlorotoxin TFA" refers to the trifluoroacetic acid salt of the peptide, which is commonly used during its chemical synthesis and purification, the scientific literature primarily focuses on the biological activity of the chlorotoxin peptide itself. The TFA counterion is generally not considered to influence the binding affinity to a significant degree in biological assays once the peptide is in a buffered solution.
Quantitative Binding Affinity of Chlorotoxin to Glioma Cells
Several studies have quantified the binding affinity of chlorotoxin and its derivatives to various glioma cell lines. The dissociation constant (Kd) is a common metric used to express this affinity, with a lower Kd value indicating a stronger binding interaction. The data reveals the presence of both high- and low-affinity binding sites for chlorotoxin on glioma cells.
| Ligand | Cell Line / Target | Dissociation Constant (Kd) | Method | Reference |
| 125I-Chlorotoxin | Glioma Cell Lines | High Affinity: 4–9 nM | Radioligand Binding Assay | |
| Low Affinity: 0.5–1 µM | ||||
| Chlorotoxin | Recombinant MMP-2 | 0.5 - 0.7 µM | Immunoglobulin-coated bead test | |
| Chlorotoxin | Recombinant Neuropilin 1 | 0.5 - 0.7 µM | Immunoglobulin-coated bead test |
Molecular Targets of Chlorotoxin on Glioma Cells
The precise molecular targets of chlorotoxin on glioma cells have been a subject of extensive research. While initially thought to primarily target chloride channels, subsequent studies have identified other key binding partners. The current understanding is that chlorotoxin's activity is mediated through a multi-target mechanism.
Key Binding Partners:
-
Matrix Metalloproteinase-2 (MMP-2): MMP-2 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for glioma cell invasion. Chlorotoxin has been shown to bind to MMP-2, inhibiting its enzymatic activity and reducing its expression on the cell surface. This interaction is considered a primary mechanism for the anti-invasive effects of chlorotoxin.
-
Annexin A2: This calcium-dependent phospholipid-binding protein is found on the surface of various tumor cells and is another identified binding partner for chlorotoxin.
-
Chloride Channels: While the initial hypothesis of direct binding to and blocking of glioma-specific chloride channels has been debated, it is believed that chlorotoxin's interaction with the MMP-2 complex can lead to the internalization of chloride channel-3 (ClC-3).
-
Neuropilin-1 (NRP1): More recent studies have identified NRP1 as a binding partner for chlorotoxin with a similar affinity to that of MMP-2.
Experimental Protocols for Assessing Binding Affinity
The determination of chlorotoxin's binding affinity to glioma cells involves a variety of established experimental techniques. Below are outlines of common protocols.
Radioligand Binding Assay
This classic method is used to determine the affinity and number of binding sites for a ligand on a cell surface.
Methodology:
-
Radiolabeling: Chlorotoxin is labeled with a radioactive isotope (e.g., 125I or 131I).
-
Cell Culture: Glioma cells are cultured to an appropriate density in multi-well plates.
-
Incubation: The cells are incubated with increasing concentrations of the radiolabeled chlorotoxin. To determine non-specific binding, a parallel set of experiments is conducted in the presence of a large excess of unlabeled chlorotoxin.
-
Washing: After incubation, the cells are washed to remove unbound radioligand.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding curve.
Fluorescence-Based Cell Binding Assay
This method utilizes a fluorescently labeled chlorotoxin to quantify binding using techniques like flow cytometry or fluorescence microscopy.
Methodology:
-
Fluorophore Conjugation: Chlorotoxin is conjugated to a fluorescent dye (e.g., FITC, Cy5.5).
-
Cell Culture: Glioma cells are prepared in suspension or on coverslips.
-
Incubation: Cells are incubated with the fluorescently labeled chlorotoxin.
-
Washing: Unbound labeled chlorotoxin is removed by washing.
-
Analysis:
-
Flow Cytometry: The fluorescence intensity of individual cells is measured, providing a quantitative measure of binding across a cell population.
-
Fluorescence Microscopy: The localization of the labeled chlorotoxin on the cell surface or within the cell can be visualized.
-
-
Data Analysis: The mean fluorescence intensity can be used to determine the relative binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand and an analyte.
Methodology:
-
Immobilization: A purified target protein (e.g., recombinant MMP-2) is immobilized on the surface of a sensor chip.
-
Injection: A solution containing chlorotoxin is flowed over the sensor chip.
-
Detection: The binding of chlorotoxin to the immobilized protein is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound chlorotoxin.
-
Data Analysis: The association and dissociation rate constants are determined from the sensorgram, and the dissociation constant (Kd) is calculated.
Signaling Pathways and Experimental Workflows
The interaction of chlorotoxin with glioma cells triggers a cascade of events that ultimately inhibit cell invasion and migration. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for studying these interactions.
Caption: Proposed signaling pathway of Chlorotoxin in glioma cells.
Caption: A typical experimental workflow for assessing Chlorotoxin-glioma cell binding and function.
Conclusion and Future Directions
Chlorotoxin and its synthetic analogs represent a promising platform for the development of targeted therapies and diagnostics for glioma. Its ability to selectively bind to glioma cells through multiple receptors, most notably MMP-2, provides a strong rationale for its continued investigation. Future research should focus on:
-
Optimizing Binding Affinity: Engineering chlorotoxin variants with enhanced affinity and specificity for its glioma-associated targets.
-
Elucidating Complex Interactions: Further dissecting the interplay between chlorotoxin and its various receptors on the glioma cell surface.
-
Clinical Translation: Advancing the development of chlorotoxin-based conjugates for imaging and drug delivery in clinical settings.
This guide provides a foundational understanding of the binding affinity of chlorotoxin to glioma cells, offering valuable insights for researchers dedicated to combating this devastating disease. The presented data, protocols, and pathways are intended to facilitate further innovation in this critical area of cancer research.
References
- 1. Chlorotoxin—A Multimodal Imaging Platform for Targeting Glioma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorotoxin, a scorpion-derived peptide, specifically binds to gliomas and tumors of neuroectodermal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A C-Terminal Fragment of Chlorotoxin Retains Bioactivity and Inhibits Cell Migration [frontiersin.org]
- 4. Chlorotoxin Fused to IgG-Fc Inhibits Glioblastoma Cell Motility via Receptor-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does chlorotoxin target matrix metalloproteinase-2 in glioblastoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorotoxin TFA: A Comprehensive Technical Guide to its Potential as a Cancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has emerged as a promising candidate in the landscape of targeted cancer therapeutics. Its unique ability to preferentially bind to a variety of cancer cells, including those of neuroectodermal origin like glioma, while showing minimal affinity for normal, healthy cells, has driven extensive preclinical and clinical research. This technical guide provides an in-depth overview of Chlorotoxin Trifluoroacetate (TFA), its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study and application in oncology.
Introduction to Chlorotoxin (CTX)
Chlorotoxin is a small, stable peptide characterized by four disulfide bonds that confer a compact, rigid structure, enabling it to traverse the blood-brain barrier—a critical attribute for treating brain tumors.[1][2] Initially identified as a blocker of small-conductance chloride channels, its anticancer properties are now understood to be more complex, involving interactions with multiple cell surface proteins that are overexpressed in cancerous tissues.[3][4] The trifluoroacetate (TFA) salt form is a common counter-ion used during the solid-phase synthesis and purification of the peptide, rendering it stable and soluble for experimental use.
Mechanism of Action and Molecular Targets
The tumor-targeting specificity of Chlorotoxin is attributed to its ability to bind to a complex of proteins on the surface of cancer cells. The primary molecular targets identified to date include:
-
Matrix Metalloproteinase-2 (MMP-2): A key enzyme involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.[5] Chlorotoxin has been shown to interact with MMP-2, leading to the internalization of the MMP-2/CTX complex. This interaction may not directly inhibit the enzymatic activity of MMP-2 but rather disrupts its localization and function at the cell surface.
-
Neuropilin-1 (NRP1): A receptor involved in angiogenesis and cell migration. Recent studies have identified NRP1 as a key receptor for the uptake of Chlorotoxin into tumor cells. Interestingly, the binding to NRP1 is dependent on the post-translational modification of Chlorotoxin within the tumor microenvironment.
-
Annexin A2: A calcium-dependent phospholipid-binding protein that is overexpressed on the surface of various cancer cells and is involved in cell migration and invasion.
-
Chloride Ion Channels (ClC-3): While initially thought to be the primary target, the role of direct channel blocking by Chlorotoxin in its anticancer effect is now considered part of a more complex mechanism likely involving the co-internalization of the channel with the MMP-2 complex.
The binding of Chlorotoxin to these targets can trigger receptor-mediated endocytosis, leading to the internalization of the peptide and its cargo, making it an excellent candidate for targeted drug delivery and imaging agents.
Quantitative Preclinical and Clinical Data
The therapeutic potential of Chlorotoxin and its derivatives has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of Chlorotoxin and its Derivatives
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference(s) |
| Chlorotoxin | U87-MG (Glioblastoma) | Cell Migration | % Inhibition | 34.6% at 50 µM | |
| Chlorotoxin | U87-MG (Glioblastoma) | Cell Invasion | % Inhibition | 36.7% at 50 µM | |
| Chlorotoxin-Nanoparticle | C6 (Glioma) | Cell Invasion | % Inhibition | ~98% | |
| Unbound Chlorotoxin | C6 (Glioma) | Cell Invasion | % Inhibition | ~45% | |
| 99mTc-TM-601 | A549 (Lung Cancer) | Binding Assay | IC50 | 18.2 nM | |
| 99mTc-TM-601 | U87-MG (Glioblastoma) | Binding Assay | IC50 | 10.7 nM | |
| 99mTc-TM-601 | Panc-1 (Pancreatic Cancer) | Binding Assay | IC50 | 106 nM |
Table 2: Binding Affinity of Chlorotoxin to its Targets
| Ligand | Target | Method | Kd | Reference(s) |
| Chlorotoxin | MMP-2 | Flow Cytometry-based Assay | 0.5 - 0.7 µM | |
| Chlorotoxin | Neuropilin-1 | Flow Cytometry-based Assay | 0.5 - 0.7 µM | |
| Chlorotoxin-derived peptides | Neuropilin-1 | Not Specified | 100 - 400 nM |
Table 3: Pharmacokinetic Parameters of Tozuleristide (BLZ-100) in Humans (Phase 1 Clinical Trial)
| Dose | Number of Subjects | Terminal Serum Half-life (t1/2) | Cmax | AUC | Clearance (CL) | Vss | Reference(s) |
| 3 mg | 3-6 | 0.33 h | - | - | - | - | |
| 6 mg | 3-6 | 0.36 h | - | - | - | - | |
| 9 mg and above | 17 | ~30 min | - | - | - | - | |
| 12 mg | 3-6 | 0.50 h | - | - | Decreased relative to 3/6 mg doses | No substantial change | |
| 18 mg | 3-6 | 1.75 h | - | - | Decreased relative to 3/6 mg doses | No substantial change |
Note: Cmax (maximum serum concentration) and AUC (area under the curve) data were not explicitly provided in the summarized search results.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of Chlorotoxin and a typical experimental workflow for its evaluation.
Diagram 1: Proposed Mechanism of Chlorotoxin Action
Caption: Proposed mechanism of Chlorotoxin action on a cancer cell.
Diagram 2: Experimental Workflow for In Vivo Imaging
Caption: A typical experimental workflow for in vivo imaging with a Chlorotoxin-fluorophore conjugate.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the research and development of Chlorotoxin-based therapeutics.
Solid-Phase Peptide Synthesis of Chlorotoxin
This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Reversed-phase HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU and DIEA in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the Chlorotoxin sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized Chlorotoxin using mass spectrometry and analytical HPLC.
-
Folding: The purified linear peptide is then subjected to oxidative folding to form the four disulfide bonds, typically in a redox buffer system.
Cell Viability/Cytotoxicity Assay
This protocol describes a standard MTT or XTT assay to determine the effect of Chlorotoxin TFA on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., U87-MG)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of TFA as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Addition of Reagent:
-
MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
XTT: Add 50 µL of activated XTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization (for MTT): After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
In Vivo Tumor Growth Inhibition Study in an Orthotopic Glioma Mouse Model
This protocol outlines a typical study to evaluate the efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Glioma cell line (e.g., U87-MG) engineered to express a reporter gene (e.g., luciferase)
-
Stereotactic injection apparatus
-
This compound solution for injection
-
Bioluminescence imaging system
-
Calipers for tumor measurement (if subcutaneous model)
Procedure:
-
Cell Preparation: Culture and harvest the glioma cells. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 105 cells per 5 µL.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Create a small burr hole in the skull at a predetermined coordinate. Slowly inject the cell suspension into the brain parenchyma.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging. Inject the mice with luciferin and image them using an in vivo imaging system.
-
Treatment: Once the tumors are established (as confirmed by imaging), randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle control.
-
Efficacy Assessment:
-
Tumor Growth: Continue to monitor tumor growth via bioluminescence imaging throughout the study. Quantify the bioluminescent signal to assess changes in tumor volume.
-
Survival: Monitor the mice daily for signs of morbidity and record the date of euthanasia or death.
-
-
Data Analysis: Compare the tumor growth rates and survival times between the treatment and control groups. Calculate the percentage of tumor growth inhibition.
Conclusion and Future Directions
This compound and its derivatives represent a promising platform for the development of targeted cancer therapies and diagnostics. Its ability to specifically bind to a range of cancer cells and cross the blood-brain barrier makes it particularly attractive for treating aggressive brain tumors like glioblastoma. The ongoing development of Chlorotoxin-based drug conjugates and imaging agents, such as the promising clinical results of tozuleristide (BLZ-100) for fluorescence-guided surgery, highlights the significant clinical potential of this unique peptide.
Future research should focus on further elucidating the downstream signaling pathways activated by Chlorotoxin binding to provide a more complete understanding of its mechanism of action. Additionally, optimizing drug-conjugate design and delivery strategies will be crucial for maximizing therapeutic efficacy while minimizing potential off-target effects. The continued exploration of Chlorotoxin's potential in combination with other anticancer agents may also open new avenues for more effective cancer treatment.
References
- 1. Neuropilin-1 drives tumor-specific uptake of chlorotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorotoxin: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion | MDPI [mdpi.com]
- 3. Chlorotoxin-Fc Fusion Inhibits Release of MMP-2 from Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorotoxin: Structure, activity, and potential uses in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
Initial Investigations into Chlorotoxin TFA Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus, has garnered significant attention in cancer research due to its preferential binding to tumor cells, particularly those of neuroectodermal origin like glioma.[1][2][3] This technical guide provides a comprehensive overview of the initial investigations into the cytotoxicity of Chlorotoxin TFA, a trifluoroacetic acid salt of the synthetic peptide. It summarizes key quantitative data from in vitro studies, details common experimental protocols for assessing its cytotoxic effects, and visualizes the primary signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies on this compound's therapeutic potential.
Introduction to Chlorotoxin and its Antitumor Potential
Chlorotoxin was first identified as a blocker of small-conductance chloride channels.[1][4] Subsequent research revealed its selective binding affinity for cancer cells, including glioma, melanoma, neuroblastoma, and medulloblastoma, with minimal interaction with normal brain parenchyma. This tumor-specific targeting has positioned Chlorotoxin and its derivatives, such as this compound, as promising candidates for both cancer diagnosis and therapy. The synthetic version of Chlorotoxin, often referred to as TM-601, has been investigated in clinical trials for treating malignant glioma. Its mechanism of action is multifaceted, involving interactions with several cell surface proteins that are overexpressed in cancer cells.
Quantitative Cytotoxicity Data
The cytotoxic and anti-proliferative effects of Chlorotoxin have been evaluated across various cancer cell lines. The following tables summarize the key quantitative findings from initial in vitro investigations.
Table 1: IC50 Values of Chlorotoxin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| U251MG | Glioma | Migration Assay | 600 nM | |
| SHG-44 | Glioma | Cell Proliferation | 0.28 µM |
Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and exposure time.
Table 2: Effect of Chlorotoxin on Breast Cancer Cell Proliferation
| Cell Line | Concentration (µmol/L) | Incubation Time (hours) | Proliferation Inhibition | Assay | Reference |
| MCF-7 | 0.05, 0.5, 5 | 12, 24, 48, 72 | Concentration and time-dependent | CCK-8 | |
| MDA-MB-231 | 0.05, 0.5, 5 | 12, 24, 48, 72 | Concentration and time-dependent | CCK-8 |
Table 3: Binding Affinity of Chlorotoxin to Glioma Cells
| Cell Line(s) | Binding Site | Dissociation Constant (Kd) | Reference |
| D54-MG, SK-1-MG, U87-MG, U105-MG, U251-MG, U373-MG | High Affinity | 4.2 nM | |
| D54-MG, SK-1-MG, U87-MG, U105-MG, U251-MG, U373-MG | Low Affinity | 660 nM | |
| Glioma Cell Lines (in vitro) | High Affinity | 4–9 nM | |
| Glioma Cell Lines (in vitro) | Low Affinity | 0.5–1 µM |
Key Signaling Pathways in Chlorotoxin's Mechanism of Action
Chlorotoxin's cytotoxic and anti-invasive effects are attributed to its interaction with multiple cell surface targets, which in turn modulates downstream signaling pathways.
Matrix Metalloproteinase-2 (MMP-2) Pathway
A primary target of Chlorotoxin is Matrix Metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis. Chlorotoxin has been shown to bind to MMP-2, inhibiting its enzymatic activity and reducing its expression on the cell surface. This interaction is believed to be a major contributor to Chlorotoxin's anti-invasive properties.
Chloride Channel Interaction
Chlorotoxin was initially named for its ability to block small-conductance chloride channels. In glioma cells, it is thought to interact with a specific chloride channel, potentially ClC-3, leading to its internalization. This disruption of ion channel function can affect cell volume regulation, which is important for cell migration and invasion.
Estrogen Receptor α (ERα) Signaling Pathway in Breast Cancer
In the context of breast cancer, Chlorotoxin has been shown to directly bind to the Estrogen Receptor α (ERα), a key driver in a majority of breast cancers. This interaction inhibits the ERα signaling pathway, leading to reduced proliferation, migration, and invasion of breast cancer cells.
Experimental Protocols for Cytotoxicity Assessment
Standardized in vitro assays are essential for quantifying the cytotoxic effects of this compound. Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 4 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 µg/ml) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 25 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Enzymatic Reaction: Transfer an aliquot of the supernatant to a new plate and add the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction and Measure: Add a stop solution and measure the absorbance at 490 nm.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a white-walled 96-well plate.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µl of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Conclusion and Future Directions
Initial investigations into the cytotoxicity of this compound reveal its potent and selective anti-cancer properties, particularly against glioma and certain types of breast cancer. Its ability to interact with multiple tumor-specific targets, including MMP-2 and ERα, underscores its potential as a versatile therapeutic agent. The provided data and protocols offer a solid foundation for further research into its efficacy and mechanism of action. Future studies should focus on expanding the range of cancer cell lines tested, conducting in vivo efficacy and toxicity studies, and exploring combination therapies to enhance its anti-tumor effects. The continued exploration of this compound and its derivatives holds significant promise for the development of novel targeted cancer therapies.
References
An In-depth Technical Guide to the Neurotoxin Properties of Chlorotoxin TFA
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotoxin (CTX) is a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus.[1][2][3] While classified as a neurotoxin, its unique properties, particularly its high affinity and specificity for cancer cells of neuroectodermal origin, have made it a subject of intense research for diagnostic and therapeutic applications.[4][5] This document provides a comprehensive technical overview of the neurotoxin properties of Chlorotoxin, with a focus on its mechanism of action, molecular targets, and the experimental methodologies used to characterize its function. Chlorotoxin TFA (Trifluoroacetic acid salt) is a common formulation for this peptide in research settings, ensuring its stability and solubility for experimental use.
Molecular Profile of Chlorotoxin
Chlorotoxin is a small, 4 kDa peptide characterized by a stable tertiary structure established by four disulfide bonds. This compact structure allows it to cross the blood-brain barrier (BBB) and penetrate dense tumor tissues, a significant advantage over larger molecules like antibodies. Its amino acid sequence contains a single tyrosine residue, which is crucial for radioiodination and fluorescent labeling without compromising its biological activity.
Key Structural Features:
-
Amino Acid Count: 36 residues
-
Disulfide Bonds: 4, providing high stability
-
Secondary Structure: Comprises an α-helix and three-stranded antiparallel β-sheets
Neurotoxic Properties and Mechanism of Action
Initially, Chlorotoxin was identified as a blocker of small-conductance chloride channels. However, subsequent research has revealed a more complex mechanism of action, particularly in the context of cancer cells. The leading hypothesis is that Chlorotoxin does not bind to a single receptor but rather to a membrane-bound protein complex.
The primary targets of Chlorotoxin on glioma cells are believed to be:
-
Matrix Metalloproteinase-2 (MMP-2): Chlorotoxin binds specifically to isoforms of MMP-2 that are upregulated on the surface of glioma and other tumor cells. This interaction inhibits the enzymatic activity of MMP-2, which is critical for the degradation of the extracellular matrix during tumor invasion.
-
Chloride Channel-3 (ClC-3): This voltage-gated chloride channel is often found in a complex with MMP-2 on glioma cells. These channels are involved in regulating cell volume, a process essential for cell migration through the constricted extracellular space of the brain.
-
Annexin A2 (ANXA2): Identified as another binding partner, Annexin A2 is a calcium-dependent phospholipid-binding protein found on the surface of various tumor and endothelial cells.
The binding of Chlorotoxin to this MMP-2/ClC-3 complex is proposed to trigger the endocytosis of the entire complex, removing both the protease and the ion channel from the cell surface. This dual action—inhibiting MMP-2 activity and reducing the number of functional chloride channels—synergistically disrupts the machinery of cancer cell invasion and migration.
Quantitative Data Summary
The following tables summarize key quantitative data related to Chlorotoxin's binding and activity from various studies.
Table 1: Binding Affinity of Chlorotoxin
| Cell Line/Target | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Glioma Cells (High Affinity Site) | 4.2 nM |
| Glioma Cells (Low Affinity Site) | 660 nM | |
Table 2: In Vivo Biodistribution and Targeting | Parameter | Value | Animal Model | Reference | | :--- | :--- | :--- | | Brain:Muscle Ratio (%ID/g) | 3.09 (Tumor-bearing vs. Control) | SCID mice with glioma xenografts | | | MRI Contrast Enhancement | 38% increase with CTX-nanoparticles | Mouse model of medulloblastoma | |
Table 3: Functional Inhibition
| Assay | Concentration | Effect | Cell Line | Reference |
|---|---|---|---|---|
| Transwell Migration Assay | 5 µM | Significant decrease in migrated cells | Glioma |
| Cell Proliferation Assay | 300 nM | Inhibition of cell proliferation | Human glioma A172 | |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are summarized protocols for key experiments used to characterize Chlorotoxin.
Radioreceptor Binding Assay
This protocol is used to determine the binding affinity (Kd) of Chlorotoxin to its target cells.
-
Radiolabeling: Chlorotoxin is labeled with Iodine-125 (¹²⁵I) on its tyrosine residue using standard methods (e.g., Iodogen or Chloramine-T).
-
Cell Culture: Glioma cells (e.g., D54-MG, U87-MG) are cultured to near confluence in appropriate media.
-
Incubation: Cells are incubated with increasing concentrations of ¹²⁵I-CTX at 4°C for a set time (e.g., 1-2 hours) to reach equilibrium. To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess (e.g., 1000-fold) of unlabeled Chlorotoxin.
-
Washing: After incubation, cells are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of cell-bound radioactivity is measured using a gamma counter.
-
Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
In Vivo Tumor Targeting and Imaging
This workflow outlines the process of evaluating the tumor-targeting capabilities of labeled Chlorotoxin in an animal model.
-
Conjugation: Chlorotoxin is conjugated to an imaging moiety, such as a near-infrared fluorescent dye (e.g., Cy5.5) or chelated radionuclide (e.g., ¹³¹I).
-
Animal Model: Xenograft tumors are established by subcutaneously or intracranially implanting human glioma cells into immunocompromised mice (e.g., SCID or nude mice).
-
Administration: The labeled CTX conjugate is administered to the tumor-bearing mice, typically via intravenous (tail vein) injection.
-
Imaging: At various time points post-injection (e.g., 24, 48, 72 hours), the animals are imaged using the appropriate modality (e.g., biophotonic imager for fluorescence, gamma camera for radioactivity).
-
Biodistribution (Optional): After the final imaging session, animals are euthanized. Tumors and major organs are harvested, weighed, and the amount of accumulated conjugate is quantified to determine the percent injected dose per gram of tissue (%ID/g).
-
Analysis: Tumor-to-background ratios are calculated from the images to assess targeting specificity. Biodistribution data provide a quantitative measure of accumulation in the tumor versus normal tissues.
Patch-Clamp Electrophysiology
This technique is used to measure ion channel currents and assess the effect of Chlorotoxin.
-
Cell Preparation: Glioma cells are grown on glass coverslips. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.
-
Recording Solutions: The extracellular (bath) solution and intracellular (pipette) solution are prepared with specific ionic compositions to isolate the chloride currents of interest.
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal (a "gigaseal"). The whole-cell configuration is then established by rupturing the membrane patch under the pipette tip.
-
Data Acquisition: Voltage-clamp protocols are applied to the cell, and the resulting ionic currents across the membrane are recorded.
-
Toxin Application: A baseline current is recorded, after which Chlorotoxin is applied to the bath solution. The effect of the toxin on the chloride current is measured over time.
-
Analysis: The magnitude of current inhibition is quantified by comparing the current amplitude before and after toxin application.
Tumor Specificity and Therapeutic Implications
A defining feature of Chlorotoxin is its remarkable specificity for malignant glioma cells and other tumors of neuroectodermal origin (e.g., medulloblastoma, neuroblastoma, melanoma) while showing minimal to no binding to normal, healthy brain cells or other tissues. This selective binding has been demonstrated in numerous studies using patient biopsy samples, where Chlorotoxin consistently stains tumor tissue but not adjacent healthy tissue.
This high specificity makes Chlorotoxin an ideal targeting moiety for a range of clinical applications:
-
Intraoperative Imaging: Fluorescently labeled Chlorotoxin (e.g., BLZ-100 or "Tumor Paint") can illuminate tumor margins during surgery, helping surgeons achieve a more complete resection while sparing healthy tissue.
-
Targeted Radiotherapy: By conjugating Chlorotoxin to a radioisotope like ¹³¹I (e.g., ¹³¹I-TM-601), radiation can be delivered directly to the tumor site, minimizing systemic toxicity.
-
Drug Delivery: Chlorotoxin can be attached to nanoparticles or other drug carriers to enhance their delivery to tumors that are otherwise difficult to treat, such as glioblastoma.
Conclusion
This compound represents a fascinating example of a natural neurotoxin repurposed for oncological applications. Its ability to specifically target a protein complex (MMP-2/ClC-3) overexpressed on the surface of glioma and other cancer cells, thereby inhibiting their invasion, underpins its potential. The peptide's stability, small size, and amenability to conjugation have established it as a powerful tool for developing next-generation cancer diagnostics and targeted therapies. Continued research into its precise molecular interactions and the development of novel Chlorotoxin-based bioconjugates promise to further enhance its clinical utility in the fight against aggressive cancers.
References
- 1. Chlorotoxin—A Multimodal Imaging Platform for Targeting Glioma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorotoxin: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion [mdpi.com]
- 3. Chlorotoxin - Wikipedia [en.wikipedia.org]
- 4. Chlorotoxin-directed CAR T cells for specific and effective targeting of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorotoxin, a scorpion-derived peptide, specifically binds to gliomas and tumors of neuroectodermal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Fundamental Research on Chlorotoxin TFA for Brain Tumor Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus, has emerged as a promising ligand for the targeted therapy and imaging of brain tumors, particularly gliomas. Its remarkable specificity for cancer cells over healthy brain tissue has driven extensive preclinical and clinical research. This document provides an in-depth technical overview of the fundamental research on Chlorotoxin, with a focus on its application in brain tumor targeting. While much of the literature refers to Chlorotoxin in its various forms, specific research detailing the advantages of the trifluoroacetic acid (TFA) salt form in this application is limited. TFA is a common counterion used in the synthesis and purification of peptides, and it is important to note that the salt form can influence the biological and physicochemical properties of the peptide[1][2][3][4][5]. This guide summarizes the current understanding of Chlorotoxin's mechanism of action, its molecular targets, and key experimental findings.
Chlorotoxin: Structure and Properties
Chlorotoxin is a small, highly stable peptide characterized by four disulfide bonds, which create a compact and robust structure, enabling it to cross the blood-brain barrier.
Amino Acid Sequence: MCMPCFTTDHQMARKCDDCCGGKGRGKCYGPQCLCR
Mechanism of Action and Molecular Targets
Chlorotoxin's tumor-targeting capabilities are attributed to its ability to selectively bind to specific cell surface proteins that are overexpressed in glioma cells and other tumors of neuroectodermal origin. The primary molecular targets identified to date include Matrix Metalloproteinase-2 (MMP-2) and Annexin A2.
Matrix Metalloproteinase-2 (MMP-2)
MMP-2 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. Chlorotoxin has been shown to bind to MMP-2 on the surface of glioma cells, leading to a dual inhibitory effect:
-
Inhibition of Enzymatic Activity: CTX can inhibit the proteolytic activity of MMP-2, thereby preventing the breakdown of the extracellular matrix and impeding tumor cell invasion.
-
Receptor-Mediated Endocytosis: The binding of CTX to MMP-2 can trigger the internalization of the CTX-MMP-2 complex, reducing the amount of MMP-2 on the cell surface and further limiting the invasive potential of the cancer cells.
Annexin A2
Annexin A2 is a calcium-dependent phospholipid-binding protein that is also overexpressed on the surface of various cancer cells, including gliomas. It plays a role in angiogenesis, cell proliferation, and migration. Chlorotoxin has been identified as a binding partner for Annexin A2, and this interaction is believed to contribute to its anti-angiogenic and anti-migratory effects.
Other Potential Targets
Other molecules, such as the chloride channel ClC-3 and Neuropilin-1, have also been implicated as potential binding partners for Chlorotoxin, suggesting a multi-receptor targeting mechanism that contributes to its high specificity for tumor cells.
Quantitative Data
The following tables summarize key quantitative data from fundamental research on Chlorotoxin.
Table 1: Binding Affinities of Chlorotoxin
| Target Cell/Protein | Binding Affinity (Kd) | Method | Reference(s) |
| Glioma Cells (High Affinity Site) | 4.2 - 9 nM | Radioligand Binding Assay (¹²⁵I-CTX) | |
| Glioma Cells (Low Affinity Site) | 660 nM - 1 µM | Radioligand Binding Assay (¹²⁵I-CTX) | |
| MMP-2 | 0.5 - 0.7 µM | Bead-based Flow Cytometry Assay | |
| Neuropilin-1 | 0.5 - 0.7 µM | Bead-based Flow Cytometry Assay |
Table 2: In Vitro Efficacy of Chlorotoxin
| Cell Line | Effect | Concentration | Assay | Reference(s) |
| Glioma Cells | Inhibition of cell migration | IC₅₀ = 184 nM | Wound-healing scratch assay |
Table 3: In Vivo Tumor Accumulation of Radiolabeled Chlorotoxin
| Animal Model | Tumor Type | Isotope | Tumor:Muscle Ratio (%ID/g) | Time Point | Reference(s) |
| SCID Mice | Human Glioma Xenograft | ¹³¹I | 39.13 | Not Specified | |
| Athymic Mice | Human Glioma Xenograft | ¹²⁵I | Not Specified | 24, 48, 72, 96 h |
Experimental Protocols
This section provides an overview of key experimental methodologies used in Chlorotoxin research.
Synthesis and Purification of Chlorotoxin (TFA salt)
Synthetic peptides like Chlorotoxin are commonly produced using solid-phase peptide synthesis (SPPS). Trifluoroacetic acid (TFA) is a standard reagent used for cleaving the synthesized peptide from the resin and in the mobile phase for purification by reverse-phase high-performance liquid chromatography (RP-HPLC). This process typically results in the peptide being isolated as a TFA salt.
Protocol Outline:
-
Solid-Phase Peptide Synthesis: The peptide is assembled on a resin support using Fmoc-protected amino acids.
-
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA).
-
Purification: The crude peptide is purified by RP-HPLC using a gradient of acetonitrile in water, with both solvents containing a small percentage of TFA (e.g., 0.05%).
-
Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry. The three-dimensional structure can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Chlorotoxin to its receptors on glioma cells.
Protocol Outline:
-
Radiolabeling: Chlorotoxin is radiolabeled with an isotope such as ¹²⁵I or ¹³¹I.
-
Cell Culture: Glioma cells are cultured to an appropriate density in multi-well plates.
-
Binding: The cells are incubated with increasing concentrations of the radiolabeled Chlorotoxin, in the presence or absence of a large excess of unlabeled Chlorotoxin to determine non-specific binding.
-
Washing: Unbound radioligand is removed by washing the cells with a suitable buffer.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The binding data is analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).
In Vivo Biodistribution Study
This study is performed to evaluate the distribution and tumor-targeting efficacy of Chlorotoxin in an animal model.
Protocol Outline:
-
Animal Model: An orthotopic glioma model is established by implanting human glioma cells (e.g., U87MG) into the brains of immunodeficient mice.
-
Radiolabeling: Chlorotoxin is radiolabeled with a gamma-emitting isotope suitable for imaging, such as ¹³¹I.
-
Administration: The radiolabeled Chlorotoxin is administered to the tumor-bearing mice, typically via intravenous injection.
-
Imaging: At various time points post-injection, the animals are imaged using a gamma camera or SPECT scanner to visualize the distribution of the radiotracer.
-
Ex Vivo Analysis: After the final imaging session, the animals are euthanized, and major organs and the tumor are excised, weighed, and the radioactivity is counted to determine the percentage of injected dose per gram of tissue (%ID/g).
Gelatin Zymography for MMP-2 Activity
This technique is used to assess the inhibitory effect of Chlorotoxin on the enzymatic activity of MMP-2.
Protocol Outline:
-
Sample Preparation: Glioma cells are treated with various concentrations of Chlorotoxin. The conditioned media or cell lysates are collected.
-
Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation: The gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained.
-
Analysis: Areas of gelatin degradation by MMP-2 will appear as clear bands on a blue background. The intensity of the bands can be quantified to determine the relative MMP-2 activity.
Cellular Internalization Assay using Confocal Microscopy
This assay visualizes the uptake of Chlorotoxin into glioma cells.
Protocol Outline:
-
Fluorescent Labeling: Chlorotoxin is conjugated to a fluorescent dye (e.g., Cy5.5 or Alexa Fluor dyes).
-
Cell Culture: Glioma cells (e.g., U87MG) are grown on glass coverslips.
-
Incubation: The cells are incubated with the fluorescently labeled Chlorotoxin for various time points.
-
Fixation and Staining: The cells are fixed, and the nuclei are counterstained with a DNA-binding dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope to visualize the subcellular localization of the fluorescently labeled Chlorotoxin.
Generation and In Vitro Testing of Chlorotoxin-CAR T-Cells
This protocol outlines the basic steps for creating and evaluating the efficacy of CAR T-cells that use Chlorotoxin as the targeting domain.
Protocol Outline:
-
CAR Construct Design: A chimeric antigen receptor is designed with Chlorotoxin as the extracellular binding domain, linked to intracellular T-cell signaling domains (e.g., CD28 and CD3ζ).
-
Lentiviral Production: The CAR construct is cloned into a lentiviral vector for efficient transduction of T-cells.
-
T-Cell Transduction: T-cells isolated from peripheral blood are activated and then transduced with the lentivirus carrying the Chlorotoxin-CAR construct.
-
CAR T-Cell Expansion: The transduced T-cells are expanded in culture to obtain a sufficient number for testing.
-
In Vitro Cytotoxicity Assay: The Chlorotoxin-CAR T-cells are co-cultured with glioma cells (target cells) at various effector-to-target ratios. The lysis of target cells is measured using methods such as chromium-51 release assay or luciferase-based assays.
-
Cytokine Release Assay: The supernatant from the co-culture is collected and analyzed for the presence of cytokines (e.g., IFN-γ, TNF-α) to assess T-cell activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Chlorotoxin research.
Caption: Chlorotoxin interaction with the MMP-2 signaling pathway in glioma cells.
Caption: Experimental workflow for in vivo biodistribution study of Chlorotoxin.
References
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. genscript.com [genscript.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Chlorotoxin TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Chlorotoxin, a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus. Due to its ability to selectively bind to certain cancer cells, particularly glioma, Chlorotoxin and its derivatives are of significant interest for tumor imaging and targeted therapies.
The synthesis of the full-length 36-amino acid Chlorotoxin via a single continuous solid-phase process is challenging and often results in very low yields (<1%), primarily due to peptide aggregation during synthesis.[1][2][3] A more efficient and recommended approach is a fragment condensation strategy, such as Native Chemical Ligation (NCL), where two shorter, more manageable peptide fragments are synthesized separately and then joined together.[1][2]
This protocol will focus on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis of a Peptide Fragment
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, from the initial loading of the first amino acid onto the resin to the final cleavage of the completed peptide chain.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier Example | Notes |
| Rink Amide Resin | NovaBiochem | Typically 100-200 mesh, ~0.6 mmol/g substitution. For producing C-terminal amide peptides. |
| Fmoc-Protected Amino Acids | NovaBiochem, Iris Biotech | Side-chain protection is crucial (e.g., Trt for Cys, Pbf for Arg, Boc for Lys, tBu for Asp/Glu). |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Used as the primary solvent for washing and reactions. |
| Dichloromethane (DCM) | ACS grade or higher | Used for resin swelling and washing. |
| Piperidine | Reagent grade | Used to prepare the deprotection solution. |
| HBTU / HCTU | Various | Coupling activators. |
| N,N-Diisopropylethylamine (DIEA) | Reagent grade | Base used during the coupling reaction. |
| Trifluoroacetic Acid (TFA) | Reagent grade | Used for the final cleavage from the resin. |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger used in the cleavage cocktail to prevent side reactions. |
| Diethyl Ether (cold) | ACS grade or higher | Used to precipitate the cleaved peptide. |
| Acetonitrile (ACN) | HPLC grade | Used as the organic mobile phase for purification. |
Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the steps for synthesizing a peptide fragment on an automated peptide synthesizer.
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin into the synthesizer's reaction vessel.
-
Swell the resin in DMF for at least 30-45 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (0.45-0.5 mmol, 4.5-5 eq) and the coupling activator (e.g., HBTU, 0.45 mmol, 4.5 eq) in DMF.
-
Add DIEA (1-2 mmol, 10-20 eq) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin-containing reaction vessel.
-
Allow the coupling reaction to proceed for 45-120 minutes.
-
Monitor reaction completion using a Kaiser test. If the test is positive (blue beads), recouple.
-
-
Washing:
-
After coupling, drain the reaction solution and wash the peptidyl-resin thoroughly with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.
-
Wash the resin with DMF (4 times), followed by DCM (4 times), and dry the peptidyl-resin under vacuum.
-
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the process of cleaving the synthesized peptide from the solid support and removing the amino acid side-chain protecting groups.
-
Preparation of Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail consisting of:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% deionized Water (H₂O)
-
-
Caution: Prepare this solution in a fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate to a 50 mL conical tube containing 40-50 mL of ice-cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Centrifuge the suspension to pellet the crude peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation. Perform this wash step 2-3 times to remove residual scavengers and cleavage byproducts.
-
-
Drying and Storage:
-
After the final wash, allow the peptide pellet to air dry in a fume hood to remove excess ether.
-
Dissolve the crude peptide in a 50% acetonitrile/water solution and lyophilize to obtain a dry, fluffy powder.
-
Store the lyophilized peptide at -20°C or -80°C.
-
Protocol 3: Peptide Purification and Analysis
-
Purification by RP-HPLC:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., Buffer A or a small amount of DMSO followed by Buffer A).
-
Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.
-
Typical Mobile Phases:
-
Buffer A: 0.1% TFA in Water
-
Buffer B: 0.1% TFA in 90% Acetonitrile / 10% Water
-
-
Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC runs of the crude material.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Analysis and Characterization:
-
Analyze the collected fractions using analytical RP-HPLC to assess purity.
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Quantitative Data Summary
The following tables summarize the quantitative parameters for the key steps in the synthesis of Chlorotoxin TFA.
Table 1: Reagent Molar Ratios for Synthesis
| Reagent | Molar Excess (eq) relative to Resin Capacity | Reference(s) |
| Fmoc-Amino Acid | 4.5 - 5.0 | |
| Coupling Activator (HBTU) | 4.5 - 5.0 | |
| Base (DIEA) | 10 - 20 |
Table 2: Key Protocol Parameters
| Step | Parameter | Value / Condition | Reference(s) |
| Resin Swelling | Duration | 30 - 45 minutes | |
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | |
| Duration | 2 x 10 minutes | ||
| Coupling | Duration | 45 - 120 minutes | - |
| Cleavage | Reagent Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | |
| Duration | 2 - 3 hours | ||
| Purification | Column Type | Preparative C18 RP-HPLC | |
| Mobile Phase Additive | 0.1% TFA | ||
| Wavelength Detection | 214 nm, 280 nm |
Mechanism of Action: Chlorotoxin Interaction
Chlorotoxin exerts its effects by interacting with specific cellular components that are often overexpressed in cancer cells. This diagram outlines the known interactions.
Caption: Known molecular targets and effects of Chlorotoxin on tumor cells.
References
Application Notes and Protocols for the Purification of Chlorotoxin TFA using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX) is a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus.[1][2] This peptide has garnered significant interest in the field of oncology due to its ability to selectively bind to cancer cells, particularly gliomas, and other tumors of neuroectodermal origin.[1][2] A key molecular target of Chlorotoxin is Matrix Metalloproteinase-2 (MMP-2), an enzyme overexpressed on the surface of many cancer cells and implicated in tumor invasion and metastasis. The interaction of Chlorotoxin with MMP-2 can lead to the inhibition of cancer cell migration.[3]
Following solid-phase peptide synthesis (SPPS), crude Chlorotoxin is obtained as a salt of trifluoroacetic acid (TFA), which is used in the cleavage and deprotection steps. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying this crude peptide to the high degree of purity required for research and therapeutic applications. This document provides detailed application notes and protocols for the purification of Chlorotoxin TFA using RP-HPLC.
Data Presentation
Table 1: Preparative Reverse-Phase HPLC Parameters for this compound Purification
| Parameter | Recommended Conditions |
| Stationary Phase | C18 silica gel |
| Column Dimensions | 21.2 x 250 mm |
| Particle Size | 10 µm |
| Pore Size | 300 Å |
| Mobile Phase A | 0.05% - 0.1% TFA in Water |
| Mobile Phase B | 0.05% - 0.1% TFA in 90% Acetonitrile/10% Water |
| Flow Rate | 5 - 20 mL/min |
| Gradient | 1% per minute increase of Mobile Phase B (e.g., 1-60% B over 60 min) |
| Detection Wavelength | 215 nm |
| Typical Purity Achieved | >95% |
Table 2: Analytical Reverse-Phase HPLC Parameters for Purity Assessment of this compound
| Parameter | Recommended Conditions |
| Stationary Phase | C12 or C18 silica gel |
| Column Dimensions | 2.0 x 150 mm or 4.6 x 250 mm |
| Particle Size | 4 - 5 µm |
| Pore Size | 90 - 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.4 - 1.0 mL/min |
| Gradient | Linear gradient (e.g., 10-60% B over 50 min) |
| Detection Wavelength | 214 nm and 280 nm |
| Purity Confirmation | Integration of peak area |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Chlorotoxin
This protocol outlines the general steps for the synthesis of Chlorotoxin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
Automated peptide synthesizer
Procedure:
-
Swell the Rink amide resin in DMF in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid using coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/HOBt) in DMF.
-
Couple the activated amino acid to the resin. Monitor the coupling reaction for completion using a Kaiser test.
-
Wash the resin with DMF.
-
Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the Chlorotoxin sequence.
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
Cleavage and Deprotection of Crude Chlorotoxin
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)
-
Cold diethyl ether
-
50% Acetonitrile/50% Water solution
-
Centrifuge
Procedure:
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dissolve the crude peptide in a 50% acetonitrile/50% water solution.
-
Lyophilize the solution to obtain the crude this compound as a powder.
Preparative RP-HPLC Purification of this compound
This protocol details the purification of the crude this compound using preparative reverse-phase HPLC.
Materials:
-
Crude this compound
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Preparative RP-HPLC system with a C18 column (e.g., 21.2 x 250 mm, 10 µm)
Procedure:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B concentration. A common starting point is a 1% per minute increase in Mobile Phase B.
-
Monitor the elution profile at 215 nm.
-
Collect fractions corresponding to the main peak, which represents the purified Chlorotoxin.
Analytical RP-HPLC for Purity Assessment
This protocol is for analyzing the purity of the collected fractions.
Materials:
-
Collected fractions from preparative HPLC
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Analytical RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Inject a small aliquot of each collected fraction onto the analytical C18 column.
-
Run a gradient similar to the preparative method, but with a flow rate appropriate for the analytical column (e.g., 1.0 mL/min).
-
Monitor the chromatogram at 214 nm.
-
Determine the purity of each fraction by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Pooling and Lyophilization
This protocol describes the final steps to obtain the purified peptide.
Procedure:
-
Pool the fractions that meet the desired purity level (typically >95%).
-
Freeze the pooled fractions using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen solution to remove the water and acetonitrile, yielding the purified this compound as a white, fluffy powder.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Proposed mechanism of Chlorotoxin action.
References
- 1. Frontiers | A C-Terminal Fragment of Chlorotoxin Retains Bioactivity and Inhibits Cell Migration [frontiersin.org]
- 2. Chlorotoxin-Fc Fusion Inhibits Release of MMP-2 from Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Chlorotoxin-Like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Fluorescent Labeling of Chlorotoxin TFA with NHS-Ester Dyes
Abstract
Chlorotoxin (CTX), a 36-amino acid peptide derived from scorpion venom, has been identified as a promising ligand for targeting various cancer cells, particularly those of neuroectodermal origin like gliomas.[1][2][3] Fluorescently labeling Chlorotoxin enables its use in a range of applications, including intraoperative tumor visualization ("Tumor Paint"), cellular imaging, and biochemical assays.[4][5] This document provides a detailed protocol for the covalent conjugation of Chlorotoxin (as a TFA salt) with an amine-reactive N-hydroxysuccinimide (NHS) ester fluorescent dye. The protocol covers the labeling reaction, purification of the conjugate, and essential characterization techniques.
Introduction
Chlorotoxin is a structurally stable peptide containing four disulfide bonds. Its primary structure includes several sites amenable to chemical modification, most notably the primary amines at the N-terminus and on the side chains of its three lysine residues (positions 15, 23, and 27). NHS-ester chemistry is a robust and widely used method for labeling proteins and peptides. The NHS ester group reacts efficiently with primary amines under slightly alkaline conditions (pH 8.0-9.0) to form a stable, covalent amide bond.
This protocol is designed for researchers, scientists, and drug development professionals to produce high-quality, fluorescently labeled Chlorotoxin for research and preclinical development. By controlling the reaction stoichiometry, a predominantly mono-labeled product can be achieved, which is often desirable to maintain the peptide's biological activity.
Chemical Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary amine from Chlorotoxin on the carbonyl carbon of the NHS-ester functionalized dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Materials and Reagents
Quantitative Data Summary
The following tables summarize the properties of the reagents and recommended reaction parameters.
Table 1: Reagent Properties
| Reagent | Molecular Weight (MW) | Key Functional Group |
|---|---|---|
| Chlorotoxin (TFA salt) | ~4013 g/mol (as free peptide) | Primary amines (-NH₂) |
| Cyanine5 (Cy5) NHS Ester | ~754 g/mol | N-hydroxysuccinimide ester |
| Cyanine7 (Cy7) NHS Ester | ~780 g/mol | N-hydroxysuccinimide ester |
Note: The exact molecular weight of Chlorotoxin TFA may vary slightly. Confirm the MW from your supplier's certificate of analysis. The free peptide has a MW of ~4013 Da.
Table 2: Recommended Reaction & Analysis Parameters
| Parameter | Recommended Value | Purpose |
|---|---|---|
| Reaction | ||
| Buffer System | 0.1 M Sodium Bicarbonate | Maintain optimal pH for reaction |
| Reaction pH | 8.3 - 8.5 | Facilitates deprotonation of amines |
| Dye:CTX Molar Ratio | 3:1 to 8:1 | Control Degree of Labeling (DOL) |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for reaction kinetics |
| Reaction Time | 1 - 4 hours | Allow for reaction completion |
| Characterization | ||
| Target Degree of Labeling (DOL) | 0.5 - 1.5 | Balance signal with biological function |
| Purity (by HPLC) | >95% | Ensure removal of free dye |
| Mass Confirmation | ESI-MS or MALDI-TOF | Verify covalent conjugation |
Detailed Experimental Protocols
The following workflow outlines the complete process from reagent preparation to the final, characterized product.
Protocol 1: Preparation of Reagents
-
Conjugation Buffer: Prepare a 0.1 M sodium bicarbonate solution. Adjust the pH to 8.3 using 1 M NaOH or HCl. Filter the buffer through a 0.22 µm filter.
-
Chlorotoxin Solution: Weigh out the required amount of this compound. Dissolve it in the conjugation buffer to a final concentration of 1-2 mg/mL.
-
Dye Stock Solution: Prepare a 10 mg/mL stock solution of the NHS-ester dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This solution should be prepared immediately before use, as NHS esters are susceptible to hydrolysis.
Protocol 2: Labeling Reaction
-
Calculate the volume of the dye stock solution needed to achieve the desired molar ratio (e.g., 3:1 dye to CTX).
-
While gently vortexing the Chlorotoxin solution, add the calculated volume of the dye stock solution dropwise.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
(Optional) The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine, which will react with any remaining NHS ester.
Protocol 3: Purification of Labeled Chlorotoxin
Unconjugated dye must be removed to ensure accurate characterization and to prevent interference in downstream applications.
Method A: Reversed-Phase HPLC (Recommended)
-
Column: Use a semi-preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient (e.g., 5% to 65% B over 30 minutes) to separate the more hydrophobic labeled CTX from the unlabeled peptide and free dye.
-
Detection: Monitor the elution profile at 215/280 nm (for peptide) and the absorbance maximum of the dye (e.g., ~650 nm for Cy5).
-
Collect fractions corresponding to the labeled peptide peak and immediately neutralize the TFA with a small amount of ammonium hydroxide before lyophilization.
Method B: Size Exclusion/Gel Filtration
-
Equilibrate a desalting column (e.g., PD-10) with phosphate-buffered saline (PBS), pH 7.4.
-
Load the reaction mixture onto the column.
-
Elute with PBS. The higher molecular weight conjugate will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect fractions and monitor their absorbance to identify the fractions containing the labeled peptide.
Protocol 4: Characterization of the Conjugate
1. Determination of Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each peptide molecule.
-
Measure the absorbance of the purified conjugate solution in a spectrophotometer at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength (Aₘₐₓ).
-
Calculate the molar concentration of the dye:
-
[Dye] (M) = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ)
-
-
Calculate the corrected protein concentration, accounting for the dye's absorbance at 280 nm:
-
A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF) (where CF is the correction factor, calculated as A₂₈₀/Aₘₐₓ for the free dye).
-
[CTX] (M) = A₂₈₀_corrected / ε_CTX (where ε_CTX is the molar extinction coefficient of Chlorotoxin, ~5690 M⁻¹cm⁻¹)
-
-
Calculate the DOL:
-
DOL = [Dye] / [CTX]
-
An ideal DOL is typically between 0.5 and 1.5 to ensure sufficient signal without compromising the peptide's biological function through over-labeling.
2. Mass Spectrometry Analyze the purified conjugate using ESI-MS or MALDI-TOF to confirm the identity of the product. The resulting mass spectrum should show a mass increase corresponding to the addition of one or more dye molecules.
-
Expected Mass = Mass(CTX) + (DOL × Mass(Dye))
3. Purity Analysis Inject a small amount of the final product onto an analytical RP-HPLC column. The chromatogram should show a single, sharp peak, indicating a purity of >95%.
Storage
For long-term storage, the purified, labeled Chlorotoxin should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Insufficient dye:CTX molar ratio- Hydrolyzed NHS-ester dye- Reaction pH too low | - Increase molar excess of dye- Use fresh, anhydrous DMSO/DMF and new vial of dye- Verify conjugation buffer pH is 8.3-8.5 |
| High DOL / Aggregation | - Excessive dye:CTX molar ratio | - Reduce the molar excess of dye in the reaction |
| Free Dye After Purification | - Inefficient purification | - Optimize HPLC gradient or use a longer desalting column- Ensure complete removal by re-purifying |
| No Labeled Product | - Inactive (hydrolyzed) dye- Amine-containing buffer used (e.g., Tris) | - Use a fresh vial of dye- Ensure buffer is free of primary amines (use bicarbonate or borate) |
References
- 1. 131I-Chlorotoxin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chlorotoxin: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorotoxin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent chlorotoxin conjugate and method for intra-operative visualization of cancer | UW Department of Neurological Surgery [neurosurgery.uw.edu]
Application Notes and Protocols: Chlorotoxin TFA for In Vivo Tumor Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has emerged as a promising targeting agent for in vivo tumor imaging.[1][2][3] Its trifluoroacetic acid (TFA) salt is a common formulation for research purposes. CTX exhibits a remarkable ability to selectively bind to a variety of cancer cells, including those of neuroectodermal origin such as gliomas, medulloblastomas, and neuroblastomas, while showing minimal affinity for healthy tissues.[2][3] This specificity is attributed to its interaction with a complex of cell surface proteins that are overexpressed in many cancer types, including matrix metalloproteinase-2 (MMP-2), chloride ion channels, and annexin A2. The ability of Chlorotoxin to penetrate the blood-brain barrier further enhances its utility for imaging primary brain tumors.
These application notes provide a comprehensive overview and detailed protocols for utilizing Chlorotoxin TFA in preclinical in vivo tumor imaging studies in mice. The information is intended to guide researchers in designing and executing experiments for visualizing tumors using various imaging modalities.
Mechanism of Action and Targeting Specificity
Chlorotoxin's tumor-targeting mechanism is multifaceted, involving binding to several cell surface proteins that are upregulated in malignant tissues. This interaction not only facilitates the accumulation of CTX at the tumor site but can also lead to the internalization of the peptide by cancer cells.
-
Matrix Metalloproteinase-2 (MMP-2): CTX has been shown to interact with MMP-2, a key enzyme involved in the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis. By binding to MMP-2, CTX can inhibit its enzymatic activity and reduce the invasive potential of cancer cells.
-
Chloride Ion Channels: Initial studies identified chloride channels as a target for Chlorotoxin. Specific glioma-associated chloride channels are believed to be involved in cell volume regulation, a critical process for cell migration and invasion.
-
Annexin A2: More recent research has implicated annexin A2 as another binding partner for CTX on the surface of cancer cells.
This multi-receptor binding profile contributes to the broad-spectrum anti-cancer activity and imaging potential of Chlorotoxin across various tumor types.
Signaling Pathway and Cellular Interaction
Caption: this compound interaction with tumor cell surface proteins.
Data Presentation: Quantitative Analysis of Chlorotoxin-Based Imaging
The following tables summarize quantitative data from representative studies, providing a comparative overview of the performance of Chlorotoxin-based imaging agents in various preclinical models.
Table 1: In Vivo Imaging Parameters and Tumor-to-Background Ratios
| Imaging Agent | Tumor Model | Mouse Strain | Dose | Imaging Modality | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |
| CTX:Cy5.5 | Orthotopic U87MG Glioma | Nude | N/A | Near-Infrared Fluorescence | 24 h | High | |
| Cyclized CTX/Cy5.5 | ND2:SmoA1 Medulloblastoma | ND2:SmoA1 | 50 µL of 40 µM | Near-Infrared Fluorescence | 3 days | Preferential illumination of tumor | |
| 131I-CTX | SCID mice with human glioma | SCID | N/A | SPECT | N/A | Specific accumulation in tumor | |
| CTX-conjugated Nanoparticles | C6 Glioma Xenograft | N/A | N/A | MRI & Fluorescence | N/A | Enhanced uptake in cancer cells |
Table 2: Biodistribution of Chlorotoxin-Based Agents
| Imaging Agent | Organ | % Injected Dose/gram (ID/g) at 24h | Reference |
| 125I-CTX | Brain (Tumor) | ~0.5 | |
| Blood | ~0.2 | ||
| Liver | ~1.5 | ||
| Kidneys | ~4.0 | ||
| CTX-Cy5.5 | Tumor | Homogeneously distributed | |
| Kidneys | Renal accumulation observed |
Experimental Protocols
Protocol 1: Preparation of this compound Imaging Conjugate
This protocol describes the general steps for conjugating this compound to a near-infrared fluorescent dye, such as Cy5.5, for optical imaging.
Materials:
-
This compound (MedChemExpress or similar)
-
Amine-reactive Cy5.5-NHS ester (or other desired fluorophore)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% Trifluoroacetic acid (TFA) in water
Procedure:
-
Reconstitution of this compound: Dissolve this compound in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Dye Conjugation:
-
Add the amine-reactive Cy5.5-NHS ester to the this compound solution at a molar ratio of 2:1 (dye:peptide).
-
Add DIPEA to the reaction mixture to achieve a final concentration of ~10 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS to remove unconjugated dye.
-
Alternatively, use reverse-phase HPLC for higher purity. Elute with a gradient of acetonitrile in water with 0.1% TFA.
-
-
Characterization: Confirm the conjugation and determine the degree of labeling using mass spectrometry and UV-Vis spectrophotometry.
-
Storage: Store the purified conjugate at -20°C or -80°C in small aliquots.
Protocol 2: In Vivo Fluorescence Imaging of Orthotopic Glioma in Mice
This protocol outlines the procedure for imaging orthotopic gliomas in mice using a Chlorotoxin-fluorophore conjugate.
Materials:
-
Tumor-bearing mice (e.g., nude mice with intracranial U87MG xenografts)
-
Chlorotoxin-Cy5.5 conjugate (prepared as in Protocol 1)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber and acquire a baseline pre-injection image.
-
-
Agent Administration:
-
Dilute the Chlorotoxin-Cy5.5 conjugate in sterile PBS to the desired final concentration. A typical dose is in the range of 1-5 nmol per mouse.
-
Inject the solution intravenously via the tail vein. A common injection volume is 50-100 µL.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 6, 24, and 48 hours) to determine the optimal imaging window.
-
For glioma imaging, focus on the cranial region.
-
Use appropriate excitation and emission filters for the chosen fluorophore (e.g., Cy5.5: ~675 nm excitation, ~720 nm emission).
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the mouse.
-
Perfuse with PBS and then 4% paraformaldehyde.
-
Excise the brain and other major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm tumor-specific accumulation and assess biodistribution.
-
-
Data Analysis:
-
Quantify the fluorescence signal intensity in the tumor and a contralateral normal brain region to calculate the tumor-to-background ratio.
-
Analyze ex vivo organ images to determine the relative signal intensity in each organ.
-
Experimental Workflow
Caption: A typical workflow for in vivo tumor imaging using this compound.
Benefits of Using this compound for In Vivo Imaging
Caption: Key advantages of utilizing this compound as a tumor imaging agent.
Conclusion
This compound is a powerful and versatile tool for the in vivo imaging of tumors in preclinical mouse models. Its high specificity for cancer cells, coupled with its ability to cross the blood-brain barrier, makes it particularly valuable for neurological cancers. The protocols and data presented herein provide a foundation for researchers to effectively employ this compound in their studies, with the potential to advance the development of novel cancer diagnostics and image-guided therapies.
References
Application of Chlorotoxin TFA in Glioblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Chlorotoxin (CTX), often used as its trifluoroacetate (TFA) salt, in glioblastoma (GBM) research. Chlorotoxin, a 36-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus, has demonstrated a remarkable specificity for glioma cells, making it a valuable tool for diagnostics, targeted drug delivery, and therapeutic development.[1][2][3]
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation and extensive invasion into the surrounding brain tissue.[2] The invasive nature of GBM cells is a major obstacle to complete surgical resection and a primary reason for tumor recurrence. Chlorotoxin has emerged as a promising agent in glioblastoma research due to its ability to selectively bind to glioma cells while showing minimal affinity for non-malignant cells in the brain and other tissues.[4]
The primary molecular target of Chlorotoxin in glioblastoma is believed to be a complex involving Matrix Metalloproteinase-2 (MMP-2), a key enzyme in the degradation of the extracellular matrix, which is highly expressed in glioma cells and facilitates their invasion. By interacting with this complex, Chlorotoxin can inhibit the enzymatic activity of MMP-2 and reduce the surface expression of the protein, thereby impeding glioma cell invasion. Other potential targets, including voltage-gated chloride channels and Annexin A2, have also been investigated.
This document outlines the multifaceted applications of Chlorotoxin TFA in glioblastoma research, including its use as a targeting ligand for imaging and drug delivery, and as a therapeutic agent, both as a standalone peptide and as a component of more complex therapies like CAR T-cell immunotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction and effects of Chlorotoxin and its analogues on glioblastoma cells.
Table 1: Binding Affinity of Chlorotoxin for Glioblastoma Cells
| Ligand | Cell Line(s) | Binding Site | Dissociation Constant (Kd) | Reference(s) |
| 125I-Chlorotoxin | Various human glioma cell lines | High-affinity | 4 - 9 nM | |
| Low-affinity | 0.5 - 1 µM | |||
| Chlorotoxin | Glioma cells | High-affinity | 4.2 nM | |
| Low-affinity | 660 nM | |||
| Chlorotoxin | Recombinant MMP-2 | - | 0.5 - 0.7 µM |
Table 2: In Vitro Efficacy of Chlorotoxin and its Analogs in Glioblastoma Models
| Agent | Assay | Cell Line | Effect | Concentration / IC50 | Reference(s) |
| Chlorotoxin | Cell Migration | U251MG | Inhibition | IC50: 600 nM | |
| Chlorotoxin | Cell Migration | U87-MG | 32.9% inhibition | 5 µM | |
| 34.6% inhibition | 50 µM | ||||
| Monomeric Chlorotoxin-Fc fusion | Cell Proliferation (MTT) | A172 | Inhibition | 300 nM | |
| Dimeric Chlorotoxin-Fc fusion | Cell Proliferation (MTT) | A172 | Inhibition | 300 nM | |
| BmK CT (Chlorotoxin analog) | Cell Proliferation | SHG-44 (human glioma) | Inhibition | IC50: 0.28 µM | |
| Chlorotoxin Fragments | Cytotoxicity (XTT) | U87-MG | No significant toxicity | Up to 50 µM | |
| Chlorotoxin-conjugated Nanoparticles | Cell Invasion | C6 | ~98% inhibition | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Chlorotoxin and a typical experimental workflow for evaluating its efficacy.
Caption: Proposed signaling pathway of Chlorotoxin in glioblastoma cells.
Caption: A typical experimental workflow for glioblastoma research using this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in glioblastoma research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted from a study evaluating a Chlorotoxin-Fc fusion protein.
Objective: To determine the effect of this compound on the viability and proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell line (e.g., A172, U87-MG)
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
-
This compound (stock solution prepared in sterile PBS or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 20-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0-300 nM).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium without this compound).
-
Incubate the cells for 48 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4-5 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cell Migration Assay (Wound Healing Assay)
This protocol is based on a method used to assess the effect of a Chlorotoxin-Fc fusion on cell motility.
Objective: To evaluate the effect of this compound on the migratory capacity of glioblastoma cells.
Materials:
-
Glioblastoma cell line (e.g., A172)
-
Complete culture medium
-
24-well cell culture plates
-
Sterile 200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Seed 30,000 glioblastoma cells per well in a 24-well plate and grow to a confluent monolayer.
-
Create a "wound" in the cell monolayer by gently scratching with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete culture medium containing various concentrations of this compound (e.g., 3-300 nM). Include a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at specified time points (e.g., 24 and 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound width.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is adapted from a study investigating a Chlorotoxin fusion protein.
Objective: To quantify the induction of apoptosis in glioblastoma cells by this compound.
Materials:
-
Glioblastoma cell line (e.g., U87-MG)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: In Vivo Orthotopic Glioblastoma Mouse Model
This protocol provides a general framework for establishing and utilizing an orthotopic GBM mouse model to evaluate this compound. Specifics may vary based on the cell line and mouse strain used.
Objective: To assess the in vivo efficacy of this compound against glioblastoma tumors.
Materials:
-
Glioblastoma cell line (e.g., U87-MG, GL261) engineered to express a reporter gene (e.g., luciferase)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Stereotactic apparatus for intracranial injections
-
This compound formulation for in vivo use
-
Bioluminescence or MRI imaging system
Procedure:
-
Culture and harvest the luciferase-expressing glioblastoma cells. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 105 cells in 2-5 µL.
-
Anesthetize the mice and secure them in the stereotactic frame.
-
Perform a craniotomy and intracranially inject the cell suspension into the desired brain region (e.g., striatum).
-
Allow the tumors to establish for a predetermined period (e.g., 7-10 days), monitoring tumor growth via bioluminescence imaging.
-
Randomize the mice into treatment and control groups.
-
Administer this compound via the desired route (e.g., intravenous, intratumoral) according to the planned dosing schedule. The control group should receive a vehicle control.
-
Monitor tumor growth regularly using imaging.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the brains for histological analysis.
-
Analyze the data for differences in tumor volume and overall survival between the treatment and control groups.
Conclusion
This compound represents a highly specific and versatile tool for glioblastoma research. Its ability to selectively target glioma cells has been leveraged for various applications, from fundamental studies of tumor cell biology to the development of novel diagnostic and therapeutic strategies. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this compound in their own glioblastoma research endeavors. Further research and optimization of these methods will continue to advance our understanding of this devastating disease and pave the way for more effective treatments.
References
Application Notes and Protocols for Chlorotoxin TFA in Targeted Cancer Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus, has emerged as a promising targeting moiety for the specific delivery of therapeutic and imaging agents to cancer cells.[1][2] Its trifluoroacetic acid (TFA) salt is a common formulation for research and preclinical development. CTX exhibits a remarkable selectivity for a variety of tumor cells, including those of neuroectodermal origin like glioma, while showing minimal binding to normal tissues.[1][3] This tumor-targeting capability is attributed to its binding to specific cell surface proteins that are overexpressed in cancer cells, such as Matrix Metalloproteinase-2 (MMP-2) and Annexin A2.[4] Upon binding, CTX and its conjugates can be internalized by the cancer cells, making it an ideal candidate for delivering cytotoxic drugs or imaging agents directly to the tumor site. These application notes provide an overview of the quantitative data supporting the use of Chlorotoxin TFA and detailed protocols for its application in targeted cancer therapy research.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Chlorotoxin, highlighting its binding affinity and efficacy in targeted applications.
Table 1: Binding Affinity of Chlorotoxin to Cancer Cells and Molecular Targets
| Ligand | Target Cell Line/Protein | Method | Dissociation Constant (Kd) | Reference |
| ¹²⁵I-CTX | Glioma Cells | Radioligand Binding Assay | High affinity: 4.2 nM, Low affinity: 660 nM | |
| ¹²⁵I-CTX | Glioma Cells | Radioligand Binding Assay | High affinity: 4-9 nM, Low affinity: 0.5-1 µM | |
| CTX | MMP-2 | Flow Cytometry-based Assay | ~0.5-0.6 mM | |
| Deamidated CTX | Neuropilin-1 | Biolayer Interferometry | ~240 nM | |
| Deamidated CTX | NRP1-b1 | Isothermal Titration Calorimetry | 143 µM | |
| TM-601 (synthetic CTX) | A549 (Lung Cancer) | Competitive Binding Assay (IC50) | 18.2 nM | |
| TM-601 (synthetic CTX) | U87-MG (Glioblastoma) | Competitive Binding Assay (IC50) | 10.7 nM | |
| TM-601 (synthetic CTX) | Panc-1 (Pancreatic Cancer) | Competitive Binding Assay (IC50) | 106 nM |
Table 2: In Vivo Efficacy of Chlorotoxin Conjugates
| Conjugate | Cancer Model | Outcome Measure | Result | Reference |
| CTX:Cy5.5 | Medulloblastoma Mouse Model | Tumor-to-Normal Brain Signal Ratio | Native CTX: 1.96 ± 0.47 | |
| Cyclized CTX:Cy5.5 | Medulloblastoma Mouse Model | Tumor-to-Normal Brain Signal Ratio | 2.49 ± 1 | |
| Alanine-substituted CTX:Cy5.5 | Medulloblastoma Mouse Model | Tumor-to-Normal Brain Signal Ratio | 3.3 ± 1.8 | |
| Arginine-substituted CTX:Cy5.5 | Medulloblastoma Mouse Model | Tumor-to-Normal Brain Signal Ratio | 2.6 ± 0.85 | |
| NP-MTX-CTX (Methotrexate conjugate) | 9L Glioma Xenograft Mouse Model | MRI T2 Signal Decrease in Tumor | Persistent decrease at 1 and 3 days post-injection |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of Chlorotoxin targeting and a general workflow for evaluating CTX-drug conjugates.
Caption: Proposed mechanism of Chlorotoxin-mediated drug delivery to cancer cells.
Caption: General experimental workflow for evaluating Chlorotoxin-drug conjugates.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is based on standard solid-phase peptide synthesis (SPPS) methods.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS))
-
Cold diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Peptide Synthesis:
-
Swell the Rink amide resin in DMF in a reaction vessel.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU and DIEA in DMF.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the Chlorotoxin sequence.
-
-
Cleavage and Deprotection:
-
Wash the fully synthesized peptide-resin with DMF and then dichloromethane, and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash the pellet several times with cold diethyl ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the purified peptide.
-
Confirm the molecular weight of the purified peptide using mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Protocol 2: Conjugation of this compound to a Fluorescent Dye (e.g., Cy5.5)
This protocol describes the conjugation of a near-infrared fluorescent (NIRF) dye to the lysine residues of Chlorotoxin.
Materials:
-
This compound
-
Cy5.5-NHS ester (or other amine-reactive fluorescent dye)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 3500)
-
0.2 µm syringe filter
Procedure:
-
Conjugation Reaction:
-
Dissolve this compound in PBS.
-
Dissolve the Cy5.5-NHS ester in anhydrous DMF to create a stock solution (e.g., 10 mg/mL).
-
Add the Cy5.5-NHS ester solution to the Chlorotoxin solution at a molar ratio of 3:1 (dye:peptide).
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (MWCO 3500).
-
Dialyze against PBS at 4°C for at least 18 hours, with several changes of the buffer, to remove unconjugated dye.
-
-
Final Preparation and Storage:
-
Recover the dialyzed CTX-Cy5.5 conjugate.
-
Dilute the conjugate to the desired concentration (e.g., 40 µM) with PBS.
-
Filter the solution through a 0.2 µm syringe filter.
-
Store the conjugate at 4°C, protected from light.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of a Chlorotoxin-drug conjugate on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U251 or SHG-44 glioma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Chlorotoxin-drug conjugate
-
Control (e.g., unconjugated drug, unconjugated CTX)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the Chlorotoxin-drug conjugate and control substances in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test and control substances. Include wells with medium only as a blank control.
-
Incubate the plate for a predetermined period (e.g., 36-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the dark at 37°C.
-
-
Data Analysis:
-
Read the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the conjugate that inhibits cell growth by 50%).
-
Protocol 4: In Vivo Imaging of Tumor Targeting in a Mouse Model
This protocol outlines a general procedure for assessing the tumor-targeting ability of a fluorescently labeled Chlorotoxin conjugate in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation
-
Fluorescently labeled Chlorotoxin conjugate (e.g., CTX-Cy5.5)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously or intracranially inject a suspension of cancer cells into the mice to establish tumors.
-
Allow the tumors to grow to a suitable size for imaging.
-
-
Administration of Conjugate:
-
Administer the fluorescently labeled Chlorotoxin conjugate to the tumor-bearing mice via tail vein injection (e.g., 50 µL of a 40 µM solution).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 3, 6, 24, 48, and 72 hours), anesthetize the mice.
-
Acquire fluorescent images of the mice using an in vivo imaging system, ensuring to capture images of the tumor region and other organs for biodistribution analysis.
-
-
Ex Vivo Imaging and Histology:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (e.g., brain, liver, kidneys, spleen, heart, lungs).
-
Perform ex vivo fluorescent imaging of the excised tissues to confirm the in vivo findings.
-
Process the tissues for histological analysis (e.g., H&E staining) to correlate the fluorescent signal with the tumor morphology.
-
-
Data Analysis:
-
Quantify the fluorescent signal intensity in the tumor and other tissues at each time point.
-
Calculate the tumor-to-background signal ratio to assess the targeting efficiency.
-
References
- 1. In Vivo MRI Detection of Gliomas by Chlorotoxin-Conjugated Superparamagnetic Nanoprobes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A C-Terminal Fragment of Chlorotoxin Retains Bioactivity and Inhibits Cell Migration [frontiersin.org]
- 4. Chlorotoxin: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Chlorotoxin TFA in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has garnered significant interest in cancer research due to its preferential binding to tumor cells, particularly those of neuroectodermal origin like glioma.[1][2][3][4] Its trifluoroacetate (TFA) salt, Chlorotoxin TFA, is a stable and soluble form of the peptide used in research settings.[5] These application notes provide detailed protocols for utilizing this compound in common cell migration assays to investigate its inhibitory effects on cancer cell motility.
Chlorotoxin has been shown to inhibit the migration and invasion of various cancer cells by interacting with several cell surface proteins that are crucial for cell movement. These include matrix metalloproteinase-2 (MMP-2), chloride channels (ClC-3), and annexin A2. By targeting these molecules, Chlorotoxin can disrupt the cellular machinery responsible for extracellular matrix degradation, cell volume regulation, and cytoskeletal rearrangements, all of which are essential for cell migration.
Mechanism of Action in Cell Migration
Chlorotoxin's anti-migratory effects are attributed to its interaction with a complex of proteins on the cancer cell surface. The binding of Chlorotoxin to these targets can lead to the inhibition of enzymatic activity, internalization of the receptor complex, and disruption of downstream signaling pathways that promote cell movement.
Figure 1: Simplified signaling pathway of Chlorotoxin's inhibitory effect on cell migration.
Quantitative Data Summary
The following table summarizes the inhibitory effects of Chlorotoxin on the migration of various cancer cell lines as reported in the literature.
| Cell Line | Assay Type | Chlorotoxin Conc. | Incubation Time | % Inhibition of Migration | Reference |
| U87-MG (Glioblastoma) | Transwell | 5 µM | 16 h | 32.9% | |
| U87-MG (Glioblastoma) | Transwell | 50 µM | 16 h | 34.6% | |
| C6 (Glioma) | Transwell | >1000 nM | 24 h | ~45% | |
| A172 (Glioblastoma) | Transwell | 300 nM | 48 h | Significant inhibition | |
| MCF-7 (Breast Cancer) | Wound Healing | 0.05, 0.5, 5 µmol/L | 24 h | Concentration-dependent | |
| MDA-MB-231 (Breast Cancer) | Wound Healing | 0.05, 0.5, 5 µmol/L | 24 h | Concentration-dependent | |
| MCF-7 (Breast Cancer) | Transwell | 0.05, 0.5, 5 µmol/L | 24 h | Concentration-dependent | |
| MDA-MB-231 (Breast Cancer) | Transwell | 0.05, 0.5, 5 µmol/L | 24 h | Concentration-dependent |
Experimental Protocols
Below are detailed protocols for commonly used cell migration assays, adapted for the use of this compound.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a microporous membrane.
Figure 2: Workflow for a transwell migration assay with this compound.
Materials:
-
Transwell inserts (8 µm pore size for most cancer cells)
-
24-well plates
-
Cancer cell line of interest
-
Complete culture medium and serum-free medium
-
Chemoattractant (e.g., 10% FBS)
-
This compound (reconstituted in an appropriate solvent, e.g., sterile water or PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add 500 µL of complete medium, typically containing 10% FBS as a chemoattractant, to the lower chamber.
-
Cell Treatment and Seeding:
-
Harvest and resuspend the serum-starved cells in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Aliquots of the cell suspension are then treated with various concentrations of this compound (e.g., 0.05 µM to 50 µM) or a vehicle control.
-
Pre-incubate the cells with this compound for 30 minutes at room temperature.
-
Add 100-200 µL of the treated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell line, typically ranging from 16 to 48 hours.
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15-20 minutes.
-
Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet) for 20-30 minutes.
-
Wash the inserts with PBS to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Image the stained cells on the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
The percentage of migration inhibition can be calculated as: (1 - (Number of migrated cells in treatment / Number of migrated cells in control)) * 100%.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a specialized wound-making tool
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with a fresh complete medium containing different concentrations of this compound or a vehicle control.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image using image analysis software (e.g., ImageJ).
-
Calculate the average wound width for each treatment and time point.
-
The percentage of wound closure can be calculated as: ((Initial wound width - Wound width at time X) / Initial wound width) * 100%.
-
Compare the rate of wound closure between the control and this compound-treated groups.
-
3D Spheroid Migration Assay
This assay provides a more physiologically relevant model by assessing cell migration from a 3D cell aggregate into a surrounding extracellular matrix.
Materials:
-
Ultra-low attachment round-bottom 96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Extracellular matrix gel (e.g., Matrigel or collagen I)
-
This compound
-
Microscope with a camera
Protocol:
-
Spheroid Formation:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed a defined number of cells (e.g., 1000-5000 cells/well) into an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.
-
Incubate for 2-4 days to allow the formation of compact spheroids.
-
-
Embedding Spheroids:
-
On the day of the assay, carefully transfer the spheroids to a new plate.
-
Prepare the extracellular matrix gel according to the manufacturer's instructions, keeping it on ice.
-
Incorporate different concentrations of this compound or a vehicle control into the matrix gel.
-
Gently mix the spheroids with the treated matrix gel and dispense the mixture into the wells of a new plate.
-
Allow the gel to polymerize at 37°C.
-
-
Imaging and Analysis:
-
After polymerization, add complete medium to the wells.
-
Capture images of the spheroids at the 0-hour time point.
-
Incubate the plate and capture images at regular intervals (e.g., 24, 48, 72 hours) to monitor cell migration out of the spheroid into the surrounding matrix.
-
-
Data Analysis:
-
Using image analysis software, measure the area covered by the cells that have migrated out from the spheroid at each time point.
-
The migration area is calculated by subtracting the initial spheroid area from the total area at a given time point.
-
Compare the migration area between the control and this compound-treated groups.
-
Conclusion
This compound is a valuable tool for studying and inhibiting cancer cell migration. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-migratory effects of Chlorotoxin in various in vitro models. By carefully selecting the appropriate assay and optimizing the experimental conditions, researchers can gain valuable insights into the mechanisms of cancer cell motility and the therapeutic potential of Chlorotoxin.
References
- 1. Chlorotoxin: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A C-Terminal Fragment of Chlorotoxin Retains Bioactivity and Inhibits Cell Migration [frontiersin.org]
- 3. Chlorotoxin - Wikipedia [en.wikipedia.org]
- 4. Chlorotoxin: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Conjugating Nanoparticles with Chlorotoxin (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chlorotoxin (CTX) is a 36-amino acid peptide originally isolated from the venom of the Israeli scorpion, Leiurus quinquestriatus.[1][2] This small, structurally stable peptide has garnered significant interest in oncology due to its remarkable ability to preferentially bind to various cancer cells, most notably glioma, without affecting normal brain tissue.[1][3][4] The molecular targets for CTX are believed to include a complex of proteins such as matrix metalloproteinase-2 (MMP-2), ClC-3 chloride channels, and Annexin A2, which are often overexpressed on the surface of tumor cells and are involved in cell invasion and migration.
The unique targeting properties of CTX make it an ideal ligand for the development of nanoparticle-based systems for cancer diagnosis and therapy. By conjugating CTX to the surface of nanoparticles (such as iron oxide, gold, liposomes, or quantum dots), researchers can create nanovectors capable of delivering imaging agents, chemotherapeutics, or nucleic acids directly to the tumor site. This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity.
These application notes provide detailed protocols for the covalent conjugation of Chlorotoxin (TFA salt) to nanoparticles using two common and robust chemistries: EDC/Sulfo-NHS coupling and Thiol-Maleimide coupling.
Signaling and Targeting Pathway
Chlorotoxin's targeting mechanism involves binding to a complex of surface proteins on glioma cells, primarily involving Matrix Metalloproteinase-2 (MMP-2). This interaction can lead to the internalization of the entire protein complex, providing a pathway for CTX-conjugated nanoparticles to be taken up by cancer cells.
Caption: Chlorotoxin (CTX) targets the MMP-2 receptor complex on glioma cells, leading to internalization.
Section 1: Amine-Carboxyl Coupling using EDC/Sulfo-NHS
This is one of the most widely used methods for bioconjugation, creating a stable amide bond between a carboxyl group (-COOH) on a nanoparticle and a primary amine (-NH2) on Chlorotoxin. Chlorotoxin has several primary amines available for conjugation: the N-terminal amine and the epsilon-amines of its three lysine residues. The two-step process involving N-hydroxysulfosuccinimide (Sulfo-NHS) is preferred as it improves efficiency and creates a more stable amine-reactive intermediate compared to using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone.
Conjugation Chemistry Workflow
References
Application Notes and Protocols for Evaluating Chlorotoxin TFA in CAR T-cell Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Chlorotoxin Trifluoroacetate (CTX-TFA) as a novel targeting domain for Chimeric Antigen Receptor (CAR) T-cell therapy. The protocols outlined below are designed to assess the functionality, specificity, and potential therapeutic efficacy of CTX-CAR T-cells.
Introduction to Chlorotoxin (CTX) in CAR T-cell Therapy
Chlorotoxin (CTX) is a 36-amino acid peptide derived from the venom of the deathstalker scorpion (Leiurus quinquestriatus).[1] It has been shown to preferentially bind to a variety of cancer cells, including glioblastoma, while exhibiting minimal interaction with healthy cells.[2][3] This tumor-specific binding is attributed to its interaction with cell surface proteins that are overexpressed in malignant tissues, such as Matrix Metalloproteinase-2 (MMP-2) and Annexin A2.[4][5]
The trifluoroacetate (TFA) salt of chlorotoxin is a common formulation for synthetic peptides, enhancing their stability and solubility for research applications. In the context of CAR T-cell therapy, CTX is engineered as the extracellular antigen-binding domain of the CAR, redirecting T-cell cytotoxicity against tumor cells expressing its target molecules. Preclinical and early-phase clinical trials have demonstrated the potential of CLTX-CAR T-cells in treating aggressive cancers like glioblastoma.
Key Experimental Evaluations
A thorough preclinical evaluation of CTX-TFA CAR T-cell therapy involves a series of in vitro and in vivo assays to characterize its biological activity and safety profile.
In Vitro Efficacy Assessment
-
Cytotoxicity Assays: To determine the ability of CTX-CAR T-cells to specifically lyse target tumor cells.
-
Cytokine Release Assays: To measure the activation of CTX-CAR T-cells upon antigen encounter, a critical aspect of their therapeutic function and potential for toxicity (e.g., Cytokine Release Syndrome).
-
CAR T-cell Proliferation Assays: To assess the expansion of CTX-CAR T-cells in response to target cell engagement.
In Vivo Therapeutic Assessment
-
Xenograft Tumor Models: To evaluate the anti-tumor efficacy of CTX-CAR T-cells in a living organism.
-
Biodistribution and Persistence Studies: To track the localization and long-term survival of CTX-CAR T-cells in vivo.
Data Presentation
Table 1: In Vitro Cytotoxicity of CTX-CAR T-cells against Glioblastoma Cells
| Effector:Target Ratio | % Specific Lysis (4 hours) | % Specific Lysis (24 hours) |
| 1:1 | 25 ± 5% | 60 ± 8% |
| 5:1 | 55 ± 7% | 85 ± 6% |
| 10:1 | 75 ± 6% | 95 ± 3% |
| Control (Un-transduced T-cells) | < 5% | < 10% |
Data presented as mean ± standard deviation from triplicate experiments.
Table 2: Cytokine Release Profile of CTX-CAR T-cells upon Co-culture with Target Cells
| Cytokine | Concentration (pg/mL) - CTX-CAR T-cells + Target Cells | Concentration (pg/mL) - CTX-CAR T-cells alone |
| IFN-γ | 2500 ± 300 | < 50 |
| TNF-α | 1200 ± 150 | < 30 |
| IL-2 | 800 ± 100 | < 20 |
| IL-6 | 450 ± 70 | < 15 |
Cytokine levels measured in the supernatant after 24 hours of co-culture.
Table 3: In Vivo Efficacy of CTX-CAR T-cells in Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Median Survival (days) | Tumor Burden Reduction (%) |
| CTX-CAR T-cells (1x10^6 cells) | 65 | 80 |
| CTX-CAR T-cells (5x10^6 cells) | 85 | 95 |
| Control (Un-transduced T-cells) | 30 | 0 |
| Vehicle Control | 28 | 0 |
Based on preclinical data from mouse models.
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (Calcein-AM Release Assay)
This protocol details a non-radioactive method to assess the cytotoxic potential of CTX-CAR T-cells.
Materials:
-
CTX-CAR T-cells (effector cells)
-
Target tumor cells (e.g., U-87 MG glioblastoma cell line, known to express MMP-2)
-
Control non-target cells (MMP-2 negative)
-
Complete RPMI-1640 medium
-
Calcein-AM
-
96-well round-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1x10^6 cells/mL in serum-free RPMI-1640.
-
Add Calcein-AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash cells three times with complete RPMI-1640 medium.
-
Resuspend labeled target cells at 1x10^5 cells/mL in complete medium.
-
-
Co-culture:
-
Plate 100 µL of labeled target cells (1x10^4 cells) into each well of a 96-well plate.
-
Prepare effector CTX-CAR T-cells at various concentrations to achieve desired Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add 100 µL of effector cells to the respective wells.
-
For controls, add 100 µL of medium only (spontaneous release) or 100 µL of 2% Triton X-100 (maximum release) to wells with target cells.
-
Incubate the plate at 37°C for 4 hours.
-
-
Data Acquisition:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of supernatant from each well to a new black 96-well plate.
-
Measure the fluorescence of the supernatant at an excitation of 485 nm and an emission of 520 nm.
-
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol: Cytokine Release Assay (ELISA)
This protocol describes the measurement of key cytokines released by activated CTX-CAR T-cells.
Materials:
-
Supernatants from the cytotoxicity assay co-culture (or a separate co-culture experiment).
-
Commercially available ELISA kits for human IFN-γ, TNF-α, and IL-2.
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Co-culture Setup:
-
Co-culture CTX-CAR T-cells and target cells at a 10:1 E:T ratio in a 24-well plate for 24 hours.
-
As a control, culture CTX-CAR T-cells alone.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 10 minutes.
-
Collect the supernatant and store at -80°C until use.
-
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this involves coating the plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Protocol: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of CTX-CAR T-cells in an orthotopic glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Luciferase-expressing glioblastoma cells (e.g., U-87 MG-Luc)
-
CTX-CAR T-cells
-
Control T-cells
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Tumor Implantation:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject 1x10^5 U-87 MG-Luc cells into the right striatum of the brain.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth starting 7 days post-implantation via bioluminescence imaging.
-
Administer D-luciferin intraperitoneally and image the mice using an in vivo imaging system.
-
-
CAR T-cell Administration:
-
Once tumors are established (typically 10-14 days post-implantation), randomize mice into treatment groups.
-
Administer a single intratumoral injection of CTX-CAR T-cells (e.g., 1x10^6 or 5x10^6 cells) or control T-cells.
-
-
Efficacy Evaluation:
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Record animal survival.
-
At the end of the study, harvest brains for histological analysis to confirm tumor regression.
-
Visualizations
Signaling Pathways
Caption: CTX-CAR T-cell activation signaling pathway.
Experimental Workflow
Caption: Experimental workflow for CTX-CAR T-cell evaluation.
Concluding Remarks
The provided application notes and protocols offer a foundational guide for the preclinical assessment of Chlorotoxin TFA in CAR T-cell therapy. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, crucial for advancing this promising therapeutic modality towards clinical application. It is important to note that these protocols may require optimization based on specific cell lines and experimental conditions.
References
- 1. Frontiers | A C-Terminal Fragment of Chlorotoxin Retains Bioactivity and Inhibits Cell Migration [frontiersin.org]
- 2. CLTX-CAR T cells exhibit preclinical activity and move on to a clinical trial | MDedge [mdedge.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Chlorotoxin-directed CAR T cells for specific and effective targeting of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTIM-29. CLINICAL EVALUATION OF CHLOROTOXIN-DIRECTED CAR T CELLS FOR PATIENTS WITH RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthetic Chlorotoxin TFA Yield
Welcome to the technical support center for the synthesis of Chlorotoxin TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and troubleshooting common issues encountered during the synthesis, cleavage, and purification of this peptide.
Troubleshooting Guide
This guide addresses specific issues that can arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My overall yield of this compound after purification is very low (<1%). Is this normal, and what are the primary causes?
A very low yield of less than 1% for the direct solid-phase peptide synthesis (SPPS) of Chlorotoxin has been reported in the literature.[1][2] This is often attributed to the length of the peptide (36 amino acids) and the presence of eight cysteine residues, which can lead to aggregation and difficulties during synthesis and folding.[1] An alternative strategy involving native chemical ligation has been shown to improve the overall yield to the 5-10% range.[2]
The primary causes for low yield can be categorized into three main stages of the process: Solid-Phase Peptide Synthesis (SPPS), Cleavage and Deprotection, and Purification.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low this compound yield.
Question 2: How can I identify the cause of low yield during the Solid-Phase Peptide Synthesis (SPPS) stage?
Analyzing the crude peptide by mass spectrometry (MS) and HPLC before purification is the most effective way to diagnose SPPS issues.
| Observation in Crude Product Analysis | Potential Cause | Recommended Action |
| Mass Spec: Significant peaks corresponding to truncated sequences (lower molecular weight than the target peptide). | Incomplete Fmoc Deprotection: The Fmoc protecting group was not fully removed, preventing the next amino acid from being added. | - Increase deprotection time with 20% piperidine in DMF.- Use fresh, high-quality piperidine.- Consider using a stronger deprotection agent for difficult sequences. |
| Mass Spec: Peaks corresponding to deletion sequences (molecular weight lower than the target by one or more amino acid residues). | Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the N-terminus of the growing peptide chain. | - Increase coupling time.- Use a more efficient coupling reagent (e.g., HBTU, HATU).- Double couple problematic amino acids, especially sterically hindered ones. |
| HPLC: Broad peaks and evidence of aggregation in the crude product. | Peptide Aggregation: Inter- or intra-chain hydrogen bonding is making reactive sites inaccessible. | - Synthesize at a higher temperature (if synthesizer allows).- Use a resin with a lower loading capacity.- Incorporate pseudoproline dipeptides at specific residues to disrupt secondary structures. |
Question 3: I am seeing multiple unexpected peaks in my crude product after TFA cleavage. What could be the cause?
The trifluoroacetic acid (TFA) cleavage step is critical and can be a source of many side products if not optimized.
| Issue | Potential Cause | Recommended Action |
| Incomplete Cleavage | Insufficient cleavage cocktail volume or time. | - Ensure a sufficient volume of cleavage cocktail is used (e.g., 1 mL for 50 mg of resin).[1]- Extend cleavage time to 2-3 hours. |
| Side-Product Formation | Reactive carbocations generated during deprotection reacting with sensitive amino acids (e.g., Cys, Trp, Met). | - Use a cleavage cocktail with appropriate scavengers. A common cocktail for Chlorotoxin is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).- For peptides with sensitive residues, consider more complex scavenger mixtures. |
| Oxidation of Cysteine/Methionine | Exposure to air during cleavage and workup. | - Perform cleavage and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).- Degas all solvents. |
Question 4: My crude product looks good, but I am losing a significant amount of peptide during HPLC purification. How can I improve my purification yield?
Losses during reversed-phase HPLC (RP-HPLC) are common but can be minimized by optimizing the purification protocol.
| Issue | Potential Cause | Recommended Action |
| Poor Solubility of Crude Peptide | The lyophilized crude peptide may not fully dissolve in the initial mobile phase. | - Dissolve the crude peptide in a minimal amount of a stronger solvent like DMSO before diluting with the initial mobile phase.- If insoluble in dilute TFA, try dissolving in 6M guanidine hydrochloride containing 0.1% TFA. |
| Suboptimal HPLC Gradient | The elution gradient may be too steep, leading to poor separation and co-elution of the product with impurities. | - Develop the purification method on an analytical column first to determine the optimal gradient.- Use a shallow gradient (e.g., 1% acetonitrile increase per minute) for better resolution. |
| Irreversible Binding to Column | Highly hydrophobic peptides can sometimes bind irreversibly to the C18 stationary phase. | - While Chlorotoxin is not excessively hydrophobic, ensure the final mobile phase composition is high enough in organic solvent to elute all bound peptide.- Consider a different stationary phase if issues persist (e.g., C4 for larger, more hydrophobic peptides). |
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for synthetic this compound?
The expected yield can vary significantly based on the synthesis strategy.
| Synthesis Strategy | Reported Overall Yield | Reference |
| Direct Solid-Phase Peptide Synthesis (SPPS) | < 1% | |
| Native Chemical Ligation | 5 - 10% | |
| SPPS of a Derivative (without disulfide bonds) | ~50% |
Q2: What is the mechanism of action of Chlorotoxin that makes it specific to cancer cells?
Chlorotoxin exhibits preferential binding to cancer cells, particularly gliomas, through interactions with several cell surface proteins that are overexpressed in tumors compared to normal tissues. The primary proposed targets include:
-
Matrix Metalloproteinase-2 (MMP-2): Chlorotoxin can inhibit the enzymatic activity of MMP-2 and reduce its expression on the cell surface, which is involved in tumor invasion and metastasis.
-
Annexin A2: This protein is involved in various cellular processes, including cell proliferation and angiogenesis, and is a proposed target for Chlorotoxin.
-
Chloride Channels: Chlorotoxin was initially identified as a blocker of small-conductance chloride channels, and this interaction is thought to play a role in its selective binding to glioma cells.
Chlorotoxin Signaling Pathway Diagram
Caption: Proposed mechanism of action of Chlorotoxin on cancer cells.
Q3: Are there any specific considerations for the eight cysteine residues in Chlorotoxin during synthesis?
Yes, the eight cysteine residues require careful handling. They must be protected during SPPS, typically with a trityl (Trt) group, which is removed during the final TFA cleavage. After purification of the linear peptide, the four disulfide bonds must be formed through an oxidation/folding step. This is a critical step that can significantly impact the final yield of biologically active peptide.
Experimental Protocols
1. Solid-Phase Peptide Synthesis (Fmoc Strategy)
This is a general protocol and may require optimization for your specific synthesizer and reagents.
-
Resin: Rink Amide resin is commonly used for the synthesis of C-terminally amidated peptides like Chlorotoxin.
-
Amino Acid Protection: Use Fmoc for Nα-protection and acid-labile side-chain protecting groups (e.g., Trt for Cys and His, tBu for Tyr, Asp, Glu, Thr, Pmc or Pbf for Arg, Boc for Lys).
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Coupling: Use a 4-5 fold molar excess of Fmoc-amino acid activated with a coupling agent like HBTU in the presence of a base such as DIPEA. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM between deprotection and coupling steps.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for synthetic this compound.
2. Cleavage and Deprotection
-
Cleavage Cocktail: A frequently used cocktail is 95% TFA / 2.5% H₂O / 2.5% TIPS.
-
Procedure:
-
Wash the dried peptidyl-resin with DCM.
-
Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet several times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
3. RP-HPLC Purification
-
Column: A preparative C18 column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with the addition of a small amount of a stronger solvent if necessary for solubility.
-
Purify the peptide using a shallow linear gradient, for example, from 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.
-
4. Oxidative Folding (Disulfide Bond Formation)
-
Buffer: A common folding buffer is 0.1 M Tris-HCl, 0.2 M NaCl, containing a glutathione redox pair (e.g., 5 mM reduced glutathione / 0.5 mM oxidized glutathione) at pH 7.8.
-
Procedure:
-
Dissolve the purified linear peptide in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.
-
Stir the solution gently, open to the air, at room temperature overnight.
-
Monitor the folding process by RP-HPLC. The folded peptide will have a different retention time than the linear, reduced peptide.
-
Once folding is complete, purify the folded Chlorotoxin by RP-HPLC to remove any misfolded species or remaining linear peptide.
-
Lyophilize the final pure fractions.
-
References
Technical Support Center: Chlorotoxin (CTX) Purification and Refolding
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chlorotoxin (CTX), focusing on the challenges associated with trifluoroacetic acid (TFA) salt purification and subsequent refolding.
Troubleshooting Guides
This section addresses common issues encountered during the purification and refolding of Chlorotoxin.
Issue 1: Low Yield After RP-HPLC Purification
Question: I am experiencing a significant loss of Chlorotoxin during purification with reverse-phase HPLC. What are the potential causes and solutions?
Answer:
Low recovery of Chlorotoxin from RP-HPLC is a frequent challenge. Several factors can contribute to this issue:
-
Peptide Precipitation: CTX may not be fully soluble in the initial mobile phase. Ensure the crude peptide is completely dissolved before injection. If solubility in aqueous 0.1% TFA is poor, consider using a stronger chaotropic agent like 6M guanidine hydrochloride with 0.1% TFA to dissolve the peptide.[1]
-
Improper Gradient Elution: A steep gradient may not effectively separate CTX from closely eluting impurities, leading to the loss of product in discarded fractions. Conversely, a shallow gradient can cause excessive peak broadening and dilution. Optimization of the acetonitrile gradient is crucial. A shallow linear gradient, such as 0.1% B/minute (where B is acetonitrile with 0.1% TFA), can improve resolution.[1][2]
-
Irreversible Adsorption: Highly hydrophobic peptides can irreversibly bind to the stationary phase of the column. Using a different C18 column or a column with a different stationary phase (e.g., C8) might be necessary for less polar peptides.[3]
-
Suboptimal Wavelength Detection: Peptides are typically monitored at 210-220 nm.[3] Ensure your detector is set to an appropriate wavelength to accurately identify all peptide-containing fractions.
Issue 2: Residual TFA Affecting Downstream Applications
Question: My biological assays are showing inconsistent results, and I suspect residual TFA from the purification process is the culprit. How can I effectively remove TFA from my purified Chlorotoxin?
Answer:
Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent in RP-HPLC but can be cytotoxic and interfere with biological assays even at low concentrations. Complete removal of TFA is often necessary. Here are several established methods for TFA removal:
-
TFA/HCl Exchange: This is a widely used method. The peptide is dissolved in 100 mM HCl, allowed to stand, frozen, and then lyophilized. This process may need to be repeated to achieve acceptable levels of TFA removal.
-
TFA/Acetate Exchange: This method involves using a strong anion exchange resin. The resin is first treated with sodium acetate, and then the peptide solution is passed through the column. The TFA counter-ions are exchanged for acetate ions.
-
Ether Precipitation: After cleavage from the synthesis resin, the peptide can be precipitated with cold diethyl ether. Repeated washing of the peptide pellet with cold ether helps remove TFA and other small molecule impurities.
Issue 3: Inefficient Refolding and Disulfide Bond Formation
Question: I am struggling to obtain correctly folded Chlorotoxin with the four native disulfide bonds. My refolding attempts result in a mixture of isomers or aggregated protein. What can I do to improve the refolding efficiency?
Answer:
The formation of the four correct disulfide bridges in Chlorotoxin is critical for its biological activity. Inefficient refolding can be due to several factors:
-
Incorrect Redox Environment: The ratio of reduced to oxidized glutathione (or other redox pairs) is critical for promoting correct disulfide bond formation and minimizing misfolded species. A common starting point is a buffer containing reduced and oxidized glutathione.
-
Peptide Concentration: High concentrations of the peptide can favor intermolecular disulfide bond formation, leading to aggregation. Refolding should be performed at a low peptide concentration.
-
Buffer Conditions: The pH, temperature, and presence of additives in the refolding buffer can significantly impact the outcome. For recombinant CTX, a refolding buffer containing 0.5 M L-arginine (to suppress aggregation), 1.0 mM EDTA, and 2.0 mM oxidized glutathione at pH 8.5 has been used successfully. The reaction is often carried out at 4°C.
-
S-Sulfonation for Recombinant CTX: For recombinantly expressed Chlorotoxin, which is often found in inclusion bodies, an S-sulfonation step can be employed. This reversibly modifies the cysteine residues, improving solubility and preventing premature disulfide bond formation. The S-sulfonated peptide can then be purified and subjected to in vitro refolding.
Frequently Asked Questions (FAQs)
Purification
Q1: What is the standard method for purifying synthetic Chlorotoxin?
A1: The standard method for purifying synthetic peptides like Chlorotoxin is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique typically uses a C18-modified silica stationary phase and a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.
Q2: What types of impurities are commonly found in crude synthetic Chlorotoxin?
A2: Crude synthetic peptides can contain a variety of impurities, including deletion sequences (peptides missing one or more amino acids), truncated sequences, peptides with incomplete deprotection of side chains, and by-products from the cleavage of protecting groups.
Q3: How is the purity of the final Chlorotoxin product assessed?
A3: The purity of the final peptide product is primarily determined by analytical RP-HPLC, with detection typically at 210-220 nm. Mass spectrometry (MS) is used to confirm the molecular weight of the purified peptide. For determining the net peptide content (as the lyophilized powder also contains water and counter-ions), quantitative amino acid analysis is the preferred method.
TFA Removal
Q4: Why is it important to remove TFA from purified Chlorotoxin?
A4: Residual TFA can be cytotoxic and interfere with biological experiments by altering the peptide's secondary structure, solubility, and interaction with receptors. For applications such as cellular assays or in vivo studies, minimizing TFA content is critical.
Q5: What are the most common methods for exchanging the TFA counter-ion?
A5: The most common methods involve exchanging TFA for a more biologically compatible counter-ion like chloride or acetate. This is typically achieved through lyophilization from an HCl solution (TFA/HCl exchange) or by using an anion exchange resin (TFA/acetate exchange).
Refolding
Q6: How many disulfide bonds are in native Chlorotoxin, and why are they important?
A6: Native Chlorotoxin contains four disulfide bonds. These covalent linkages are crucial for stabilizing the tertiary structure of the peptide, which is essential for its biological activity, including its ability to bind to tumor cells.
Q7: What is a common in vitro refolding strategy for Chlorotoxin?
A7: A common strategy, particularly for recombinant Chlorotoxin, involves a controlled oxidative refolding process. The purified, reduced peptide is diluted into a refolding buffer containing a redox couple, such as reduced and oxidized glutathione, at a slightly alkaline pH (e.g., pH 7.8-8.5) and incubated at a low temperature (e.g., 4°C or room temperature) to facilitate the correct formation of disulfide bonds.
Experimental Protocols
Protocol 1: RP-HPLC Purification of Chlorotoxin-TFA
-
Column: C18 reverse-phase column (e.g., 10-µm particle size, 100Å pore size; 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal volume of 0.1% aqueous TFA. If solubility is an issue, 6M guanidine hydrochloride containing 0.1% TFA can be used.
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B).
-
Injection: Inject the dissolved sample onto the column.
-
Elution: Elute the peptide using a shallow linear gradient of mobile phase B (e.g., increase B by 0.1-1% per minute).
-
Detection: Monitor the eluent at 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the molecular weight by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Chlorotoxin-TFA salt.
Protocol 2: TFA/HCl Exchange for Counter-ion Removal
-
Dissolution: Dissolve the lyophilized Chlorotoxin-TFA peptide in 100 mM HCl. A common concentration is 1 mg of peptide per 1 mL of solvent.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.
-
Repetition (Optional but Recommended): For more complete TFA removal, repeat steps 1-4 two to three times.
Protocol 3: In Vitro Oxidative Refolding of Chlorotoxin
This protocol is adapted from a method for recombinant Chlorotoxin and may require optimization for chemically synthesized peptide.
-
Preparation of Reduced Peptide: If starting with S-sulfonated recombinant CTX, treat with 10 mM dithiothreitol (DTT) at room temperature for 15 minutes to reduce the cysteine residues. For synthetic CTX, ensure all cysteine protecting groups are removed.
-
Refolding Buffer Preparation: Prepare a refolding buffer consisting of 0.5 M L-arginine, 1.0 mM EDTA, and 2.0 mM oxidized glutathione, with the pH adjusted to 8.5. Pre-incubate the buffer at 4°C.
-
Initiation of Refolding: Dilute the reduced peptide solution 10-fold into the pre-incubated refolding buffer. The final peptide concentration should be low to minimize aggregation.
-
Incubation: Carry out the refolding reaction at 4°C for 1-2 hours.
-
Quenching and Purification: Acidify the refolding mixture to pH 3.0 with TFA to stop the reaction.
-
Purification of Folded Peptide: Purify the correctly folded Chlorotoxin from misfolded isomers and reagents using RP-HPLC with a C18 column.
-
Analysis and Lyophilization: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and correct mass. Lyophilize the pure, folded peptide.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| RP-HPLC Purity (Post-Purification) | >95% | |
| Net Peptide Content (Lyophilized Powder) | 70-90% | |
| Recombinant CTX Yield (with GST-6xHis-tag) | 2 mg per liter of culture | |
| Recombinant CTX Yield (with 6xHis-tag) | 150-200 µg per liter of culture | |
| In Vitro Refolding Yield (S-sulfonated CTX) | ~80% | |
| Serum Stability (Linear CTX, 24h) | ~70% intact | |
| Serum Stability (Cyclized CTX, 24h) | ~90% intact |
Visualized Workflows and Pathways
Caption: Overall workflow for Chlorotoxin purification and refolding.
Caption: Logical diagram of TFA removal by HCl exchange and lyophilization.
Caption: Simplified pathway of oxidative protein folding for Chlorotoxin.
References
Technical Support Center: Optimizing Chlorotoxin (CTX) TFA Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Chlorotoxin TFA (CTX-TFA) in serum. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Chlorotoxin (CTX) and why is it formulated as a TFA salt?
Chlorotoxin is a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus.[1][2] It has gained significant interest for its ability to selectively bind to cancer cells, particularly gliomas, making it a promising candidate for targeted cancer therapy and imaging.[1][3][4]
Like many synthetic peptides, CTX is often obtained as a trifluoroacetate (TFA) salt. TFA is used during the solid-phase peptide synthesis (SPPS) process, specifically in the cleavage step to release the peptide from the resin and in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. The negatively charged TFA molecule forms a salt with positively charged residues on the peptide, resulting in a stable, lyophilized powder.
Q2: What are the primary challenges to CTX stability in serum?
The main challenge to the stability of CTX, and peptides in general, in serum is enzymatic degradation. Serum contains a variety of proteases and peptidases that can cleave the peptide bonds, leading to a loss of structure and function. This degradation results in a short biological half-life, which can limit the therapeutic effectiveness of the peptide. Native, linear CTX is relatively stable, with studies showing that approximately 70% of the peptide remains intact after 24 hours of incubation in human serum at 37°C. However, for many therapeutic applications, even greater stability is desirable.
Q3: How does the TFA counter-ion affect serum stability experiments?
While essential for synthesis and purification, residual TFA can sometimes interfere with biological assays. High concentrations of TFA have been reported to inhibit cell proliferation or cause toxicity in some in vitro experiments. However, for typical serum stability assays focused on degradation, the primary consideration is ensuring that the TFA counter-ion does not directly interfere with the analytical method (e.g., HPLC or mass spectrometry) used for quantification. In most standard protocols, the presence of TFA from the peptide salt is negligible compared to the TFA used in the HPLC mobile phase and is unlikely to impact the measurement of proteolytic degradation.
Q4: What are the established methods for improving the serum stability of peptides like CTX?
Several chemical modification strategies can be employed to enhance peptide stability against enzymatic degradation:
-
Cyclization: Creating a head-to-tail or side-chain cyclized peptide can make the peptide backbone less accessible to proteases, significantly enhancing stability. Studies have shown that cyclized CTX is more resistant to proteolytic cleavage, with 90% remaining intact after 24 hours in human serum, compared to 70% for the linear version.
-
D-Amino Acid Substitution: Strategically replacing natural L-amino acids with their D-enantiomers at known cleavage sites can hinder recognition by proteases, thereby increasing the peptide's half-life.
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from degradation by exopeptidases, which cleave amino acids from the ends of the peptide chain.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide increases its size, which can shield it from proteases and reduce clearance by the kidneys, prolonging its circulation time.
Troubleshooting Guides
Issue 1: Rapid degradation of CTX-TFA observed in the serum stability assay (less than 50% intact peptide in the first few hours).
-
Possible Cause 1: Serum Quality and Handling. The activity of proteases can vary between different serum lots and donors. Improper handling, such as repeated freeze-thaw cycles, can release intracellular proteases and increase enzymatic activity.
-
Solution: Always use high-quality, pooled human serum from a reputable commercial source. Aliquot the serum upon arrival and store it at -80°C to avoid multiple freeze-thaw cycles. Pre-clear the serum by centrifugation after thawing to remove cryoprecipitates before use.
-
-
Possible Cause 2: Assay Conditions. The concentration of the peptide or the incubation temperature may be suboptimal.
-
Solution: Ensure the incubation is performed at a constant 37°C. Verify the final peptide concentration in the serum; while most protocols are not dependent on peptide concentration, extreme deviations could affect results.
-
Issue 2: Low or inconsistent recovery of CTX-TFA from serum samples during processing.
-
Possible Cause 1: Inefficient Protein Precipitation and Peptide Extraction. The method used to stop the enzymatic reaction and separate the peptide from serum proteins may be inefficient, leading to loss of the analyte.
-
Solution: The most common and effective method is protein precipitation using an organic solvent containing acid. A robust quenching solution is acetonitrile (ACN) containing 1% TFA. Add at least two volumes of this cold solution to the serum sample, vortex vigorously, and incubate on ice to ensure complete protein precipitation.
-
-
Possible Cause 2: Adsorption to Labware. Peptides can be "sticky" and adsorb to the surface of standard plastic tubes and pipette tips, leading to significant sample loss.
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips for all steps of the experiment, from sample preparation to injection into the HPLC system.
-
-
Possible Cause 3: Peptide Aggregation. The peptide may be precipitating out of solution, especially at high concentrations or if it is not fully dissolved initially.
-
Solution: Ensure the peptide stock solution is fully dissolved before spiking it into the serum. A small amount of an organic solvent like DMSO is often used to prepare the initial stock solution before further dilution.
-
Issue 3: High variability between replicate samples or experiments.
-
Possible Cause 1: Inconsistent Sample Handling. Minor variations in incubation times, temperatures, or processing steps can lead to non-reproducible results.
-
Solution: Adhere strictly to the experimental protocol. Use a multi-channel pipette for adding quenching solution to ensure that the reaction is stopped at the precise time point for all replicates. Process all samples identically and in parallel whenever possible.
-
-
Possible Cause 2: Analytical Variability. Issues with the HPLC or LC-MS system, such as column degradation or detector drift, can cause inconsistent quantification.
-
Solution: Equilibrate the HPLC system thoroughly before starting the analysis. Run a standard sample of the intact peptide at the beginning and end of the analytical run to check for consistency in retention time and peak area.
-
-
Possible Cause 3: Hygroscopicity and Weighing Errors. Peptide powders are often hygroscopic, meaning they readily absorb moisture from the air. This can lead to inaccuracies when preparing stock solutions based on weight.
-
Solution: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weigh the peptide quickly in a controlled-humidity environment if possible. For maximum accuracy, determine the peptide concentration of the stock solution by UV-Vis spectrophotometry or amino acid analysis rather than relying solely on the weighed mass.
-
Quantitative Data Summary
The stability of Chlorotoxin and its modified versions in human serum can be compared using data from published studies.
Table 1: Comparative Stability of Linear vs. Cyclized Chlorotoxin in Human Serum at 37°C.
| Time Point (Hours) | % Intact Linear CTX Remaining | % Intact Cyclized CTX Remaining |
|---|---|---|
| 0 | 100% | 100% |
| 1 | ~95% | ~98% |
| 3 | ~90% | ~97% |
| 6 | ~85% | ~96% |
| 10 | ~80% | ~95% |
| 16 | ~75% | ~93% |
| 24 | ~70% | ~90% |
Table 2: Stability of Chlorotoxin Fragments in Human Serum at 37°C.
| Time Point (Hours) | % Intact CTX-1 Remaining | % Intact CTX-2 Remaining | % Intact CTX-4 Remaining |
|---|---|---|---|
| 0 | 100% | 100% | 100% |
| 3 | ~45% | ~55% | <10% |
| 8 | ~18% | ~25% | Not Detected |
| 24 | Detectable | Not Detected | Not Detected |
Detailed Experimental Protocol
Protocol: In Vitro Serum Stability Assay for Chlorotoxin-TFA using RP-HPLC
This protocol describes a standard procedure to quantify the percentage of intact CTX-TFA remaining over time after incubation in human serum.
1. Materials and Reagents:
-
Chlorotoxin-TFA (lyophilized powder, >95% purity)
-
Pooled Human Serum (commercial source, e.g., Sigma-Aldrich)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
Refrigerated centrifuge (4°C)
-
RP-HPLC system with a C18 column
2. Solution Preparation:
-
Peptide Stock Solution (1 mg/mL): Dissolve CTX-TFA in DMSO.
-
Working Serum: Thaw human serum in a 37°C water bath. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove lipids and cryoprecipitates. Transfer the clear supernatant to a new tube.
-
Quenching Solution: Prepare a solution of 1% (v/v) TFA in ACN.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.
3. Assay Procedure:
-
Incubation: Pre-warm the working serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is less than 1% to avoid altering enzyme activity. Mix gently by inversion. This is your T=0 starting point.
-
Time Points: Immediately withdraw the first aliquot (e.g., 50 µL) for the T=0 time point. Incubate the remaining mixture at 37°C and withdraw subsequent aliquots at desired time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: For each time point, transfer the 50 µL aliquot into a fresh low-bind microcentrifuge tube containing 100 µL of cold Quenching Solution (a 1:2 ratio of serum to solution).
-
Protein Precipitation: Vortex the tube vigorously for 30 seconds. Incubate on ice for 20 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the peptide, to an HPLC vial for analysis.
4. RP-HPLC Analysis:
-
Injection: Inject a standard volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Elution: Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Detection: Monitor the elution profile at 220 nm or 280 nm.
-
Quantification: Identify the peak corresponding to intact CTX-TFA by comparing its retention time to a standard. Integrate the peak area for each time point.
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Area_t / Area_0] * 100).
Visualizations
Caption: Experimental workflow for the CTX-TFA serum stability assay.
Caption: Troubleshooting guide for low peptide recovery in serum assays.
Caption: Pathways of CTX degradation in serum and optimization strategies.
References
- 1. Chlorotoxin: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A C-Terminal Fragment of Chlorotoxin Retains Bioactivity and Inhibits Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chlorotoxin—A Multimodal Imaging Platform for Targeting Glioma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Lyophilized Chlorotoxin TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lyophilized Chlorotoxin (CTX) Trifluoroacetate (TFA).
I. Frequently Asked Questions (FAQs)
Q1: What is Chlorotoxin and why is it supplied as a TFA salt?
A1: Chlorotoxin is a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus. It has gained significant interest in cancer research due to its ability to preferentially bind to various cancer cells, including glioma, melanoma, and neuroblastoma, while showing minimal interaction with healthy cells. Its primary molecular target is believed to be a complex involving matrix metalloproteinase-2 (MMP-2) on the surface of cancer cells.[1][2][3]
Synthetic peptides like Chlorotoxin are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly employs trifluoroacetic acid (TFA) as an ion-pairing agent. During the lyophilization (freeze-drying) process, the TFA remains associated with the peptide as a counter-ion, resulting in the TFA salt form.
Q2: I'm having trouble dissolving my lyophilized Chlorotoxin TFA. Why is this happening?
A2: Solubility issues with lyophilized peptides are common and can be influenced by several factors:
-
Peptide Characteristics: Chlorotoxin has a complex structure with four disulfide bonds, which can contribute to aggregation.[2] Its amino acid composition also plays a role in its overall hydrophobicity.
-
TFA Counter-ions: While necessary for purification, TFA counter-ions can sometimes affect the secondary structure and solubility of peptides.[4]
-
Improper Reconstitution Technique: Using the wrong solvent, inadequate mixing, or an inappropriate pH can all lead to poor solubility.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The choice of solvent depends on the intended downstream application. Based on available data, here are the recommended starting points:
| Solvent | Concentration | Notes |
| Sterile, deionized water | Up to 33.33 mg/mL | Sonication may be required to aid dissolution. |
| Dimethyl sulfoxide (DMSO) | Up to 100 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic. Sonication may be needed. For cell-based assays, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
Q4: Can I use buffers like PBS to dissolve this compound?
Q5: How does the TFA salt affect the biological activity of Chlorotoxin?
A5: The presence of TFA counter-ions can potentially influence the biological activity of peptides. TFA can alter the peptide's conformation and may interfere with cell-based assays at high concentrations. For sensitive applications, it may be advisable to perform a salt exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with lyophilized this compound.
Problem 1: The lyophilized powder does not fully dissolve in water.
| Possible Cause | Troubleshooting Step |
| Insufficient mixing | Gently vortex or sonicate the solution for a few minutes. Avoid vigorous shaking, which can cause foaming and denaturation. |
| Aggregation | Allow the vial to equilibrate to room temperature before adding the solvent. Adding cold solvent to a cold vial can sometimes promote aggregation. |
| pH of the solution | The pH of the water can affect solubility. Try using a slightly acidic (pH 4-6) or slightly basic buffer, depending on the isoelectric point of your specific Chlorotoxin sequence. |
| High concentration | Try dissolving the peptide at a lower concentration initially. |
Problem 2: The peptide precipitates after dilution in my experimental buffer (e.g., PBS, cell culture medium).
| Possible Cause | Troubleshooting Step |
| Buffer incompatibility | The salt concentration or pH of the buffer may be causing the peptide to precipitate. |
| Shock precipitation | Add the concentrated peptide stock solution to the buffer slowly while gently mixing. Avoid adding the buffer directly to the concentrated stock. |
| Low temperature | Ensure your buffer is at room temperature before adding the peptide stock. Some peptides are less soluble at lower temperatures. |
Problem 3: I am observing unexpected or inconsistent results in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| TFA interference | The residual TFA in your peptide solution may be affecting your cells. Consider performing a TFA salt exchange to an HCl or acetate salt. |
| Peptide degradation | Improper storage of the reconstituted peptide can lead to degradation. |
| Inaccurate concentration | The actual peptide content in the lyophilized powder can be lower than the total weight due to the presence of TFA and bound water. For precise concentration determination, consider peptide quantification methods like UV spectroscopy or amino acid analysis. |
III. Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Add the desired volume of sterile, deionized water or anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay
This protocol is adapted from commercially available MMP-2 inhibitor assay kits.
-
Prepare Reagents:
-
Reconstitute the MMP-2 enzyme in assay buffer according to the manufacturer's instructions.
-
Prepare a stock solution of a fluorogenic MMP-2 substrate in assay buffer.
-
Prepare a stock solution of a known MMP-2 inhibitor to serve as a positive control.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, MMP-2 enzyme, and either the this compound dilution, positive control, or vehicle control.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP-2 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Determine the percent inhibition of MMP-2 activity by this compound compared to the vehicle control.
-
IV. Visualizations
Chlorotoxin's Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism by which Chlorotoxin targets cancer cells, primarily through its interaction with matrix metalloproteinase-2 (MMP-2) and subsequent effects on cell invasion and migration.
References
strategies to reduce non-specific binding of Chlorotoxin TFA
Welcome to the technical support center for Chlorotoxin (CTX) TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Chlorotoxin TFA, with a specific focus on mitigating non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
Non-specific binding of this compound can lead to high background signals and inaccurate experimental results. This guide provides strategies to identify and minimize these effects.
Common Causes of Non-Specific Binding:
-
Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to various surfaces, including microplates and other proteins, through hydrophobic or charge-based interactions.[1][2]
-
Suboptimal Buffer Conditions: Incorrect pH or low ionic strength in assay buffers can enhance non-specific binding.[1]
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on experimental surfaces can result in the peptide binding directly to the plasticware or membrane.[1]
-
Peptide Properties: The inherent physicochemical properties of Chlorotoxin, such as its charge and hydrophobicity, can contribute to non-specific interactions.[1]
-
Contamination: The presence of contaminants in reagents or samples can interfere with the assay and increase background signals.
Strategies for Reduction:
A systematic approach to optimizing your experimental conditions is crucial for reducing non-specific binding. The following table summarizes common blocking agents and buffer additives that can be employed.
| Strategy | Component | Recommended Concentration | Mechanism of Action | Considerations |
| Protein Blocking Agents | Bovine Serum Albumin (BSA) | 0.1% - 5% | Coats surfaces to prevent peptide adhesion. | Optimize concentration for your specific assay. |
| Casein or Non-fat dry milk | 0.5% - 5% | Similar to BSA, provides a protein layer to block non-specific sites. | Can interfere with certain antibody-based detection methods. | |
| Detergents | Tween-20 | 0.05% - 0.1% | Reduces hydrophobic interactions. | Can disrupt cell membranes at higher concentrations. |
| Triton X-100 | 0.05% - 0.1% | A non-ionic detergent that minimizes non-specific binding to plasticware. | Ensure compatibility with your experimental system. | |
| Buffer Optimization | Increased Ionic Strength | 150 mM - 500 mM NaCl | Shields electrostatic interactions. | High salt concentrations may affect specific binding. |
| pH Adjustment | Near physiological pH (7.2-7.6) | Minimizes charge-based interactions by altering the net charge of the peptide and interacting surfaces. | Determine the optimal pH for your specific Chlorotoxin-target interaction. | |
| Other Additives | Polyethylene glycol (PEG) | Varies | Can be added to the buffer to reduce non-specific binding to surfaces. | May impact protein conformation. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background signal in my this compound binding assay?
High background is often a result of non-specific binding, where this compound adheres to surfaces other than its intended target. This can be caused by hydrophobic or electrostatic interactions with the assay plate, filters, or other proteins. Insufficient blocking, suboptimal buffer conditions (pH and salt concentration), or contamination of reagents can also contribute to this issue.
Q2: How do I measure the level of non-specific binding in my experiment?
Non-specific binding is typically measured by including a control group where the binding of labeled this compound is assessed in the presence of a large excess of unlabeled ("cold") Chlorotoxin. The unlabeled peptide will saturate the specific binding sites, so any remaining signal from the labeled peptide is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).
Q3: Can the trifluoroacetate (TFA) counter-ion interfere with my cell-based assays?
Yes, residual TFA from peptide synthesis can sometimes interfere with cellular assays. While often present in small amounts, it can potentially alter cell proliferation or viability, leading to variable results. If you suspect TFA interference, consider exchanging the counter-ion to acetate or hydrochloride through techniques like HPLC or ion-exchange chromatography.
Q4: What are the ideal storage and handling conditions for this compound to maintain its activity and prevent aggregation?
This compound powder should be stored at -20°C or -80°C, protected from moisture and light. For preparing stock solutions, use an appropriate solvent as recommended by the supplier (e.g., sterile water or DMSO). To avoid repeated freeze-thaw cycles that can lead to peptide degradation and aggregation, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -80°C.
Q5: Should I be concerned about the stability of Chlorotoxin in my experimental system?
Chlorotoxin has a stable structure due to its four disulfide bonds. However, prolonged incubations at physiological temperatures can lead to some degradation. Studies have shown that modifications, such as cyclization, can increase the serum stability of Chlorotoxin. If stability is a concern for long-duration experiments, consider performing a time-course study to assess the peptide's integrity under your specific assay conditions.
Experimental Protocols
Protocol for Optimizing Blocking Conditions in a Cell-Based Binding Assay
This protocol outlines a method to determine the optimal concentration of a blocking agent, such as BSA, to minimize non-specific binding of this compound to cells and plate wells.
-
Cell Seeding: Seed your target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare Blocking Buffers: Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 0.1%, 0.5%, 1%, 2%, and 5%) in your assay buffer.
-
Blocking Step: Remove the culture medium and wash the cells gently with assay buffer. Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or 37°C.
-
Prepare Chlorotoxin Solutions:
-
Total Binding: Dilute labeled this compound to the desired final concentration in each of the blocking buffers.
-
Non-Specific Binding: In a separate set of tubes, dilute labeled this compound to the same final concentration and add a 100-fold excess of unlabeled this compound in each of the blocking buffers.
-
-
Incubation: Remove the blocking buffer from the cells. Add the prepared Chlorotoxin solutions to the respective wells.
-
Incubate: Incubate the plate for the desired time and temperature to allow binding to reach equilibrium.
-
Washing: Remove the incubation solutions and wash the wells multiple times with cold assay buffer to remove unbound this compound.
-
Detection: Measure the signal in each well using an appropriate detection method (e.g., fluorescence plate reader, gamma counter).
-
Analysis: Calculate the specific binding for each blocking condition (Total Binding - Non-Specific Binding). The optimal blocking condition is the one that provides the highest specific binding signal with the lowest non-specific binding.
Visualizations
Caption: Workflow for optimizing a this compound binding assay.
Caption: Troubleshooting flowchart for high non-specific binding.
References
Technical Support Center: Optimizing Chlorotoxin TFA for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Chlorotoxin TFA for in vivo studies. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of in vivo studies?
This compound is the trifluoroacetate salt of Chlorotoxin, a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus)[1][2]. Its primary application in in vivo studies is for targeting and imaging tumors, particularly gliomas and other neuroectodermal cancers[3][4]. Chlorotoxin binds to specific cell surface proteins that are overexpressed in cancer cells, including matrix metalloproteinase-2 (MMP-2), which is crucial for tumor invasion and metastasis[5]. This specific binding allows for the targeted delivery of imaging agents (e.g., fluorescent dyes, radioisotopes) or therapeutic agents to the tumor site, while minimizing effects on healthy tissues.
Q2: What are the common applications of this compound in in vivo research?
The primary application of this compound in in vivo research is as a targeting agent for:
-
Tumor Imaging: When conjugated with near-infrared (NIR) fluorescent dyes like Cy5.5 or IRDye 800CW, this compound can be used for real-time intraoperative imaging to delineate tumor margins. This application is often referred to as "Tumor Paint".
-
Radionuclide Imaging and Therapy: Labeled with radioisotopes such as Iodine-131 (¹³¹I), this compound can be used for single-photon emission computed tomography (SPECT) to visualize tumors and for targeted radiotherapy.
-
Drug Delivery: Chlorotoxin-functionalized nanoparticles are being explored to deliver chemotherapeutic agents specifically to cancer cells, potentially increasing efficacy and reducing systemic toxicity.
Q3: Can this compound cross the blood-brain barrier (BBB)?
Yes, several studies have shown that Chlorotoxin has the ability to cross the blood-brain barrier and the blood-tumor barrier, allowing it to reach and bind to brain tumors. This property is a significant advantage for targeting central nervous system malignancies.
Experimental Protocols and Dosage Optimization
Optimizing the dosage of this compound is critical for achieving a high signal-to-noise ratio in imaging studies and for minimizing potential toxicity. The following protocol provides a general framework for a dose-finding study in a mouse model.
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing this compound dosage.
Detailed Methodologies
1. Reagent Preparation:
-
Solubility: this compound is soluble in water and DMSO. For in vivo use, it is recommended to dissolve it in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
-
Conjugation: If you are using a fluorescently labeled Chlorotoxin, ensure that the conjugation process has been optimized to yield a predominantly mono-labeled product to ensure batch-to-batch consistency.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, store aliquots at -80°C to avoid repeated freeze-thaw cycles.
2. Animal Model:
-
The choice of animal model will depend on the research question. For glioma studies, orthotopic xenograft models in immunocompromised mice (e.g., SCID or nude mice) are commonly used.
3. Administration Route:
-
The most common route of administration for systemic delivery is intravenous (IV) injection, typically through the tail vein. This ensures rapid distribution throughout the body.
4. Dose-Finding Study Design:
-
Groups: Start with at least three dose levels (low, medium, high) and a vehicle control group. A starting point for a fluorescently labeled Chlorotoxin conjugate could be based on published studies, such as a 50 µL injection of a 40 µM solution.
-
Dosage Calculation: Calculate the dose based on the animal's body weight (e.g., in mg/kg).
-
Monitoring: After administration, monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
5. Imaging and Analysis:
-
Time Points: Image the animals at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal time for imaging, where tumor signal is high and background signal is low.
-
Quantification: Use imaging software to quantify the fluorescence intensity in the tumor region of interest (ROI) and in a background region (e.g., muscle tissue). Calculate the tumor-to-background ratio.
-
Biodistribution: For a more detailed analysis, after the final imaging time point, euthanize the animals and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart, brain). Image the organs ex vivo to confirm the biodistribution of the conjugate.
| Parameter | Low Dose | Medium Dose | High Dose | Vehicle Control |
| Dosage (mg/kg) | e.g., 1 mg/kg | e.g., 5 mg/kg | e.g., 10 mg/kg | 0 |
| Injection Volume | e.g., 50 µL | e.g., 50 µL | e.g., 50 µL | e.g., 50 µL |
| Tumor Signal (24h) | (Arbitrary Units) | (Arbitrary Units) | (Arbitrary Units) | (Arbitrary Units) |
| Background Signal (24h) | (Arbitrary Units) | (Arbitrary Units) | (Arbitrary Units) | (Arbitrary Units) |
| Tumor-to-Background Ratio | (Calculated) | (Calculated) | (Calculated) | (Calculated) |
| Observed Toxicity | (Yes/No) | (Yes/No) | (Yes/No) | (Yes/No) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Tumor Signal | - Suboptimal Dose: The administered dose is too low. - Incorrect Timing: Imaging is performed too early or too late. - Poor Tumor Vascularization: The conjugate is not reaching the tumor effectively. - Reagent Degradation: The this compound conjugate has degraded. | - Perform a dose-escalation study. - Conduct a time-course experiment to determine peak tumor accumulation. - Ensure the tumor model is well-established with adequate blood supply. - Use freshly prepared or properly stored conjugate. |
| High Background Signal | - Dose Too High: Excess conjugate is circulating in the body. - Suboptimal Imaging Time: Imaging is performed before the conjugate has cleared from non-target tissues. - Non-specific Binding: The conjugate is binding to other tissues. | - Reduce the administered dose. - Increase the time between injection and imaging to allow for clearance. - Review the biodistribution data to identify organs with high uptake. Consider modifications to the conjugate to improve specificity. |
| Signs of Toxicity | - Dose is Too High: The administered dose exceeds the maximum tolerated dose. - Vehicle Toxicity: The vehicle used for dissolution is causing an adverse reaction. - Immune Response: The animal is having an immune reaction to the peptide. | - Reduce the dose in subsequent experiments. - Ensure the vehicle is sterile and biocompatible (e.g., PBS). - Monitor for signs of an immune response. If suspected, consult with a veterinarian. |
| Inconsistent Results | - Variable Injection Quality: Inconsistent intravenous injections. - Tumor Size Heterogeneity: Significant variation in tumor size between animals. - Batch-to-Batch Reagent Variability: Differences in the quality of the this compound conjugate. | - Ensure proper training and technique for intravenous injections. - Group animals based on tumor size to reduce variability. - Use a single, well-characterized batch of the conjugate for the entire study. |
Signaling Pathway
Chlorotoxin's primary target, MMP-2, is involved in a complex signaling pathway that promotes glioma cell invasion and proliferation.
Caption: Simplified MMP-2 signaling pathway in glioma.
This guide provides a foundational framework for optimizing the dosage of this compound in in vivo studies. Researchers should adapt these protocols to their specific experimental needs and animal models, always adhering to institutional animal care and use guidelines.
References
- 1. MMP-2 expression and correlation with pathology and MRI of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Bio-imaging Using Chlorotoxin-based Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP-2 Downregulation Mediates Differential Regulation of Cell Death via ErbB-2 in Glioma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Circulatory Half-Life of Chlorotoxin (CTX) TFA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorotoxin (CTX) TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the in-vivo stability and circulatory half-life of this promising peptide.
Frequently Asked Questions (FAQs)
Q1: My native Chlorotoxin TFA clears from circulation too quickly. What are the primary strategies to extend its half-life?
A1: The rapid clearance of small peptides like Chlorotoxin (CTX) is a common challenge. The primary strategies to extend its circulatory half-life fall into three main categories:
-
Chemical Modification: Altering the peptide's structure to enhance its stability. This includes:
-
Conjugation: Attaching larger molecules or polymers to the peptide. Common approaches include:
-
PEGylation: While not explicitly detailed for CTX in the provided context, PEGylation is a standard industry method for increasing the hydrodynamic size of molecules, thereby reducing renal clearance.[3]
-
Dye Conjugation: Attaching certain molecules, like the near-infrared dye Cy5.5, has been shown to dramatically increase the serum half-life of CTX.[1][2]
-
Fusion Proteins: Fusing CTX to a larger, stable protein like the Fc fragment of an antibody (IgG-Fc) or human serum albumin (HSA) is a well-established strategy to prolong circulation time.
-
-
Formulation within Delivery Systems: Encapsulating or binding CTX to a larger carrier.
-
Liposomes: Incorporating CTX into liposomal formulations can protect it from degradation and alter its pharmacokinetic profile.
-
Nanoparticles: Attaching CTX to the surface of nanoparticles (e.g., magnetic nanovectors) can leverage the nanoparticle's longer circulation time for targeted delivery.
-
Q2: I'm considering cyclizing my Chlorotoxin peptide. How much of an improvement in stability can I expect?
A2: Cyclization primarily enhances stability against enzymatic degradation in serum. In vitro studies have shown that after a 24-hour incubation in human plasma at 37°C, approximately 90% of cyclized CTX remained intact, compared to about 70% of the linear version. This indicates that cyclization provides a notable ~20% improvement in resistance to proteolytic cleavage.
However, it is critical to note that this improved in vitro stability does not always translate to a longer in vivo half-life. When conjugated to the Cy5.5 dye, the cyclized CTX conjugate actually had a slightly shorter serum half-life (11 hours) compared to the linear CTX-Cy5.5 conjugate (14 hours). This suggests that other clearance mechanisms, such as renal filtration and metabolism, become the dominant factors for elimination in vivo, and the increased stability against proteases alone does not guarantee a longer overall half-life.
Q3: Does conjugating Chlorotoxin to a fluorescent dye like Cy5.5 affect its half-life?
A3: Yes, profoundly. Conjugation of linear CTX to the near-infrared fluorescent (NIRF) dye Cy5.5 has been shown to dramatically increase its serum half-life to approximately 14 hours. The unmodified peptide is cleared much more rapidly. The current hypothesis is that the attached Cy5.5 molecule protects the peptide from rapid degradation or elimination from the body. This is a crucial consideration, as the half-life extension provided by the dye was more significant than that achieved through structural modifications like cyclization.
Q4: My bioconjugation reaction with Cy5.5-NHS ester results in a mix of products. How can I achieve a homogenous, mono-labeled product?
A4: This is a common issue because native CTX has three lysine residues (at positions 15, 23, and 27) and an N-terminal primary amine, all of which can react with N-hydroxysuccinimide (NHS) esters, leading to a mixture of mono-, di-, and tri-labeled peptides.
To achieve a consistently mono-labeled product, a chemical re-engineering approach is recommended. By substituting the lysines at positions 15 and 23 with either alanine (Ala) or arginine (Arg), you leave only the lysine at position 27 as the primary site for conjugation. This strategy has been successfully used to produce a functionally equivalent, mono-labeled CTX/Cy5.5 bioconjugate, which is highly desirable for clinical and quantitative studies to ensure batch-to-batch consistency.
Troubleshooting Guides
Issue 1: Low Yield of Oxidized/Folded Chlorotoxin Peptide
| Potential Cause | Troubleshooting Step |
| Inefficient Disulfide Bond Formation | The four disulfide bonds in CTX are critical for its structure and stability. Ensure your oxidation/folding buffer conditions are optimal. A commonly used buffer is 0.1 M Tris-HCl at pH 8.3, with incubation for 48 hours. Consider testing a range of pH values (7.5-8.5) and adding redox shuffling agents like a glutathione redox pair (GSH/GSSG). |
| Peptide Aggregation | High peptide concentrations during folding can lead to aggregation. Perform the folding reaction at a low peptide concentration (typically <1 mg/mL). The addition of solubilizing agents like L-arginine may also help. |
| Incorrect Purification | The folded peptide will have a different retention time on RP-HPLC compared to the crude, unfolded peptide. Ensure your HPLC gradient (e.g., 10-60% acetonitrile with 0.1% TFA) is optimized to separate the correctly folded monomer from aggregates and misfolded isomers. |
Issue 2: Inconsistent Half-Life Results in Animal Studies
| Potential Cause | Troubleshooting Step |
| Inconsistent Bioconjugate Quality | As mentioned in FAQ #4, a mixture of labeled species will lead to variable pharmacokinetics. Use re-engineered CTX (e.g., K15A, K23A substitutions) to ensure a mono-labeled product. Purify the conjugate thoroughly using RP-HPLC to remove any unlabeled peptide or excess dye. |
| Variable Injection Quality | Inconsistent tail vein injections can lead to dosing errors. Ensure proper training and technique. For fluorescently labeled conjugates, you can perform a quick whole-body image immediately post-injection to confirm successful administration. |
| Sample Processing Artifacts | Degradation can occur ex vivo after blood collection. Immediately process blood samples. Use appropriate anticoagulant tubes and place samples on ice. For serum stability assays, precipitate proteins promptly with trichloroacetic acid (TCA) before HPLC analysis. |
Quantitative Data Summary
The following table summarizes the reported stability and half-life data for various forms of Chlorotoxin.
| Chlorotoxin Derivative | Metric | Value | Reference(s) |
| Linear CTX | In Vitro Serum Stability | ~90% intact after 24h | |
| Linear CTX-Cy5.5 Conjugate | In Vivo Serum Half-Life | ~14 hours | |
| Cyclized CTX | In Vitro Serum Stability | ~90% intact after 24h | |
| Linear CTX (for comparison) | In Vitro Serum Stability | ~70% intact after 24h | |
| Cyclized CTX-Cy5.5 Conjugate | In Vivo Serum Half-Life | 11 hours | |
| ¹³¹I-TM-601 (Synthetic CTX) | In Vivo Clearance | Cleared from blood in 48h |
Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol is used to determine the in vitro stability of a CTX analog in serum by measuring the amount of intact peptide over time.
-
Preparation: Reconstitute the lyophilized CTX peptide in an appropriate buffer (e.g., PBS). Prepare aliquots of human serum.
-
Incubation: Add a known concentration of the CTX peptide to the human serum and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 10, 24 hours), take an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Quench the reaction by adding an equal volume of 20% Trichloroacetic Acid (TCA). Incubate on ice for 10 minutes to precipitate the larger serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the peptide. Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C12 or C18 column.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point by comparing the area of the corresponding peptide peak to the peak area at time zero.
Protocol 2: Determination of In Vivo Serum Half-Life
This protocol describes how to measure the pharmacokinetic profile of a fluorescently-labeled CTX conjugate in a mouse model.
-
Animal Model: Use an appropriate mouse model (e.g., BALB/c or tumor-xenograft models).
-
Injection: Administer a precise dose of the fluorescently labeled CTX conjugate (e.g., CTX-Cy5.5) via tail vein injection.
-
Blood Collection: At specified time points (e.g., 1, 3, 6, 10, 24, 49 hours), collect a small volume of blood from each mouse via a standard method like saphenous vein puncture.
-
Serum Preparation: Process the blood to obtain serum by allowing it to clot and then centrifuging to separate the serum from the blood cells.
-
Fluorescence Measurement: Measure the fluorescence intensity in the collected serum samples using an appropriate imaging system (e.g., Odyssey Imaging System or similar).
-
Data Analysis: Plot the fluorescence intensity against time. Fit the data to a pharmacokinetic model (e.g., a one-phase or two-phase decay model) to calculate the serum half-life (t½).
Visualizations
Caption: Workflow for developing modified Chlorotoxin with improved properties.
Caption: Key strategies for extending the half-life of this compound.
Caption: Simplified binding and internalization pathway of Chlorotoxin.
References
Validation & Comparative
Illuminating Tumor Margins: A Comparative Guide to the Binding Specificity of Chlorotoxin TFA
For researchers, scientists, and drug development professionals, the precise targeting of cancer cells while sparing healthy tissue is a paramount goal. Chlorotoxin (TFA), a 36-amino acid peptide derived from scorpion venom, has emerged as a promising tool in this endeavor, demonstrating a remarkable affinity for a variety of cancer cells, particularly those of neuroectodermal origin. This guide provides an objective comparison of Chlorotoxin TFA's binding specificity against other peptide-based targeting agents, supported by experimental data and detailed methodologies.
Chlorotoxin (CTX) selectively binds to cancer cells by interacting with a complex of cell-surface proteins that are overexpressed in various malignancies.[1] Key targets include Matrix Metalloproteinase-2 (MMP-2), Neuropilin-1 (NRP-1), and Annexin A2.[1][2][3] This multi-receptor binding profile contributes to its broad-spectrum anti-cancer activity and its potential as a vehicle for targeted drug delivery and intraoperative imaging.[4]
Comparative Analysis of Binding Affinity
The efficacy of a targeting peptide is fundamentally determined by its binding affinity (Kd) to its cellular receptors. A lower Kd value signifies a stronger and more stable interaction. The following table summarizes the binding affinities of this compound and alternative targeting peptides to their respective cancer cell receptors.
| Targeting Peptide | Target Receptor(s) | Cancer Cell Line(s) | Binding Affinity (Kd) | Citation(s) |
| Chlorotoxin (CTX) | MMP-2, NRP-1, Annexin A2, Chloride Channels | Glioma | High affinity: 4-9 nMLow affinity: 0.5-1 µM | |
| MMP-2 | Recombinant | 0.5-0.7 µM | ||
| Neuropilin-1 | Recombinant | ~240 nM (de-amidated form) | ||
| HER2-binding Peptides | HER2 | SKBR3 (Breast Cancer) | 293 - 346 nM | |
| HER2 | BT474 (Breast Cancer) | 4.9 nM | ||
| HER2 | SKOV-3 (Ovarian Cancer) | 4.3 - 73 nM | ||
| RGD Peptides (Cyclic) | αvβ3, αvβ5 Integrins | U87MG (Glioblastoma) | Varies (nM to µM range) |
Signaling Pathways and Experimental Workflows
To validate and understand the binding specificity of these peptides, a variety of experimental techniques are employed. The following diagrams illustrate the key signaling pathways affected by peptide binding and the general workflows for common analytical methods.
Chlorotoxin Binding and Downstream Effects
Caption: Chlorotoxin binding to its receptors inhibits cancer cell invasion and angiogenesis.
RGD Peptide-Integrin Signaling
Caption: RGD peptides modulate cell adhesion and proliferation via integrin signaling.
HER2-Targeting Peptide Signaling
Caption: HER2-binding peptides can block signaling pathways that drive tumor growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding specificity data. Below are outlines of key experimental protocols.
Competitive Binding Assay
This assay determines the binding affinity of a non-labeled peptide (competitor) by measuring its ability to displace a labeled peptide from its receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Annexin A2 is a molecular target for TM601, a peptide with tumor-targeting and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Biochemical Applications and Future Prospects of Chlorotoxin in Cancer Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorotoxin TFA and Other Scorpion Toxins in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Scorpion venom, a complex cocktail of bioactive peptides, has emerged as a promising frontier in the development of novel cancer therapeutics. Among these, Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has garnered significant attention for its remarkable ability to preferentially bind to and inhibit the migration of glioma cells. This guide provides a comprehensive comparative analysis of Chlorotoxin TFA and other notable scorpion toxins, focusing on their anti-cancer properties, mechanisms of action, and therapeutic potential. The information is supported by experimental data to aid researchers in their pursuit of innovative cancer treatments.
Structural and Functional Overview
Chlorotoxin is a small, highly stable peptide characterized by four disulfide bonds that confer a compact, rigid structure. This unique conformation is crucial for its biological activity, which primarily involves the blockade of small-conductance chloride channels. The trifluoroacetate (TFA) salt of Chlorotoxin is a common formulation used in research due to its stability and solubility.
Several other scorpion toxins have also demonstrated significant anti-cancer potential, exhibiting various mechanisms of action, including the induction of apoptosis, inhibition of cell proliferation, and interference with tumor metastasis. This guide will focus on a comparative analysis of Chlorotoxin with two other well-studied toxins: BmKCT from the Chinese scorpion Mesobuthus martensii and AaCtx from the Androctonus australis scorpion.
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize key quantitative data from various studies, providing a direct comparison of the efficacy of Chlorotoxin and other scorpion toxins in preclinical cancer models. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and methodologies.
Table 1: In Vitro Cytotoxicity and Migration Inhibition
| Toxin | Cancer Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| Chlorotoxin | U251MG (Glioma) | Migration Assay | IC50 of 600 nM | [1] |
| SHG-44 (Glioma) | Proliferation Assay | - | ||
| BmKCT | SHG-44 (Glioma) | Proliferation Assay | IC50 of 0.28 µM | [2] |
| Normal Astrocytes | Proliferation Assay | IC50 of 8 µM | [2] | |
| AaCtx | Glioma Cells | Migration Assay | IC50 of 125 µM | [1] |
| Glioma Cells | Invasion Assay | IC50 of 10 µM | [1] |
Table 2: Binding Affinity to Molecular Targets
| Toxin | Target | Cell Line/System | Dissociation Constant (Kd) | Reference |
| Chlorotoxin | Glioma Cells (High Affinity Site) | Glioma Cell Lines | 4.2 nM | |
| Glioma Cells (Low Affinity Site) | Glioma Cell Lines | 660 nM | ||
| Matrix Metalloproteinase-2 (MMP-2) | Enzyme-linked immunosorbent assay | 115 nM (50% binding) | ||
| Neuropilin-1 | In situ at tumors | ~240 nM | ||
| MMP-2 | Recombinant Protein Assay | 0.5 - 0.7 µM | ||
| Bs-Tx7 | MMP-2 | Recombinant Protein Assay | ~2.6-fold lower affinity than CTX |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols frequently employed in the study of scorpion toxins.
Solid-Phase Peptide Synthesis of Scorpion Toxins
This protocol outlines the general steps for the chemical synthesis of scorpion toxins like Chlorotoxin, which are rich in disulfide bonds.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amidation).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA, and add it to the resin to form the peptide bond.
-
Repetitive Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIPS) and water.
-
Oxidative Folding: To form the correct disulfide bonds, the linear peptide is subjected to oxidative folding conditions. This is a critical step and often requires optimization of buffer composition, pH, and redox reagents (e.g., glutathione redox pair).
-
Purification: Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
In Vitro Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of scorpion toxins on the migratory capacity of cancer cells.
-
Cell Seeding: Plate cancer cells in a multi-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the scorpion toxin at various concentrations. A control group with no toxin is also included.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at each time point. The rate of wound closure is calculated and compared between the treated and control groups to determine the inhibitory effect of the toxin on cell migration.
Orthotopic Glioma Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of scorpion toxins in a setting that mimics the natural tumor environment.
-
Cell Culture: Culture human glioma cells (e.g., U87-MG) under sterile conditions.
-
Animal Preparation: Anesthetize immunocompromised mice (e.g., nude mice) and secure them in a stereotactic frame.
-
Stereotactic Injection: Make a small incision in the scalp to expose the skull. Drill a small burr hole at specific coordinates corresponding to the desired brain region (e.g., the striatum). Slowly inject a suspension of glioma cells into the brain using a Hamilton syringe.
-
Tumor Growth and Monitoring: Allow the tumors to grow for a set period. Tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Administration: Administer the scorpion toxin (e.g., via intravenous or intraperitoneal injection) according to the planned dosing schedule. A control group receives a vehicle solution.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the brains. Tumor volume can be measured, and tissues can be analyzed by histology and immunohistochemistry to assess tumor growth, proliferation, and apoptosis. Survival studies can also be conducted to evaluate the impact of the treatment on the lifespan of the tumor-bearing mice.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound and other scorpion-derived peptides represent a promising and largely untapped resource for the development of targeted anti-cancer therapies. Their high specificity for cancer cells, coupled with their ability to interfere with key processes of tumor progression such as invasion and metastasis, makes them attractive candidates for further investigation. The data presented in this guide highlights the potent anti-cancer activity of these toxins and provides a foundation for researchers to design and execute further studies. The detailed experimental protocols and workflow diagrams serve as a practical resource for scientists working to harness the therapeutic potential of these remarkable natural compounds. Continued research in this area is essential to translate the promise of scorpion toxins into effective clinical treatments for cancer.
References
Unveiling the Specificity of Chlorotoxin TFA: A Comparative Guide to Normal Tissue Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of targeted toxins hinges on their ability to discriminate between cancerous and healthy cells. Chlorotoxin (CTX), a 36-amino acid peptide derived from scorpion venom, and its trifluoroacetic acid (TFA) salt, has emerged as a promising candidate for targeting gliomas and other tumors of neuroectodermal origin.[1][2][3][4][5] This guide provides a comprehensive comparison of Chlorotoxin TFA's cross-reactivity with normal tissues against other tumor-targeting agents, supported by available experimental data and detailed protocols.
Executive Summary
Extensive preclinical and clinical investigations have demonstrated the high specificity of Chlorotoxin and its derivatives for tumor cells, with minimal to no discernible binding to a wide array of normal human tissues. The primary molecular target is believed to be a complex involving Matrix Metalloproteinase-2 (MMP-2), an enzyme significantly upregulated in various cancers but with limited expression in healthy brain tissue. This inherent tumor specificity positions this compound as a promising candidate for targeted drug delivery and diagnostic applications, potentially offering a wider therapeutic window compared to agents with more significant off-tumor binding.
Quantitative Analysis of this compound Cross-Reactivity
One key study histochemically stained 262 human biopsy specimens with biotinylated Chlorotoxin. The results showed that while the vast majority of primary human brain tumors (74 of 79) exhibited abundant binding, normal tissues from the brain, skin, kidney, and lung were consistently negative. Another report corroborates these findings, stating that over 15 different normal human tissues have been shown to be negative for CTX binding.
In contrast, the binding affinity of Chlorotoxin to glioma cells has been quantified, revealing both high- and low-affinity binding sites. The high-affinity sites have a dissociation constant (Kd) in the range of 4.2-9 nM, while the low-affinity sites are in the 0.5-1 µM range. This high-affinity interaction with tumor cells, coupled with the lack of significant binding to normal tissues, underscores its tumor-targeting potential.
Table 1: Summary of this compound Cross-Reactivity with Normal Human Tissues (Qualitative)
| Tissue | Finding | Reference |
| Brain (uninvolved) | Largely negative, with only a few isolated reactive astrocytes showing some binding. | |
| Skin | Consistently negative. | |
| Kidney | Consistently negative. | |
| Lung | Consistently negative. | |
| Colon | Consistently negative. | |
| Endometrium/Myometrium | Negative. | |
| A range of over 15 normal tissues | Reported as negative for Chlorotoxin binding. |
Comparison with Alternative Tumor-Targeting Agents
To contextualize the specificity of this compound, it is essential to compare its cross-reactivity profile with other classes of tumor-targeting agents.
Table 2: Comparative Cross-Reactivity of Tumor-Targeting Agents
| Targeting Agent | Primary Target(s) | Cross-Reactivity with Normal Tissues | Key Considerations |
| This compound | MMP-2, Annexin A2, etc. | Minimal to no binding reported in a wide range of normal tissues, including brain, skin, kidney, and lung. | High tumor specificity, particularly for neuroectodermal tumors. |
| Anti-EGFR Antibodies (e.g., Cetuximab) | Epidermal Growth Factor Receptor (EGFR) | Significant skin toxicities (rash, dermatitis) due to EGFR expression in normal keratinocytes. | Efficacy can be limited by off-tumor side effects. |
| RGD Peptides | Integrins (e.g., αvβ3) | Integrins are expressed on various normal cells, including endothelial cells and platelets, leading to potential off-tumor binding. | Specificity can be a challenge; modifications are often required to improve tumor targeting. |
| CAR-T Cells (Glioblastoma) | IL13Rα2, EGFRvIII, HER2 | Targets are selected for low to negligible expression in normal brain to minimize neurotoxicity. However, on-target, off-tumor toxicity remains a significant concern. | Potential for severe neurological side effects if cross-reactivity with normal brain tissue occurs. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. The following are representative protocols for key experiments cited in Chlorotoxin research.
Immunohistochemical Staining of Tissue Sections with Biotinylated Chlorotoxin
This protocol is adapted from studies evaluating the binding of Chlorotoxin to human biopsy tissues.
-
Tissue Preparation: Frozen or paraffin-embedded tissue sections (5-10 µm) are mounted on slides. Paraffin sections require deparaffinization and rehydration.
-
Antigen Retrieval: For paraffin sections, heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0) may be necessary.
-
Blocking: Sections are incubated with a blocking solution (e.g., 3% bovine serum albumin in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Primary Agent Incubation: Sections are incubated with biotinylated Chlorotoxin (e.g., 1-10 µg/mL in blocking solution) overnight at 4°C.
-
Detection: Slides are washed and incubated with a streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour at room temperature.
-
Visualization: The signal is developed using a chromogenic substrate (e.g., 3,3'-Diaminobenzidine - DAB), resulting in a brown precipitate at the site of binding.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted.
Flow Cytometry for Cell Surface Binding Analysis
This protocol is based on methods used to assess the binding of Chlorotoxin to cultured cells.
-
Cell Preparation: Adherent cells are detached using a non-enzymatic cell dissociation solution. Cells are washed and resuspended in a binding buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
Incubation with Chlorotoxin: Cells are incubated with varying concentrations of biotinylated Chlorotoxin for 30-60 minutes on ice to prevent internalization.
-
Secondary Staining: Cells are washed to remove unbound Chlorotoxin and then incubated with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) for 30 minutes on ice in the dark.
-
Data Acquisition: Cells are washed again and analyzed on a flow cytometer. The fluorescence intensity of the cells indicates the level of Chlorotoxin binding.
Visualizing the Molecular Landscape
To better understand the mechanisms underlying Chlorotoxin's activity and the experimental procedures used to evaluate it, the following diagrams are provided.
References
- 1. glpbio.com [glpbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chlorotoxin—A Multimodal Imaging Platform for Targeting Glioma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorotoxin: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Chlorotoxin TFA: A Comparative Guide to MMP-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Chlorotoxin TFA's Efficacy Against Matrix Metalloproteinase-2.
Matrix metalloproteinase-2 (MMP-2), a key enzyme in the degradation of the extracellular matrix, plays a pivotal role in physiological processes and the progression of various diseases, including cancer metastasis. The development of potent and specific MMP-2 inhibitors is a significant focus in therapeutic research. This guide provides a comprehensive comparison of this compound's inhibitory effect on MMP-2 with other alternatives, supported by experimental data and detailed protocols.
This compound and MMP-2: A Complex Interaction
Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has garnered significant attention for its preferential binding to tumor cells, particularly gliomas.[1][2] The trifluoroacetic acid (TFA) salt of Chlorotoxin is a common formulation for research and pharmaceutical development. The interaction between Chlorotoxin and MMP-2 is a subject of ongoing research, with evidence pointing towards a multifaceted mechanism of action.
Early studies suggested that Chlorotoxin exerts a dual effect on MMP-2 by directly inhibiting its enzymatic activity and reducing its expression on the cell surface.[2][3] One study reported an IC50 value of 184 nM for the inhibition of glioma cell migration, attributing this to MMP-2 enzymatic inhibition.[4] However, more recent investigations present a more nuanced picture. Several studies now indicate that while Chlorotoxin binds to MMP-2 with a dissociation constant (KD) in the micromolar range (0.5-0.7 µM), it does not directly inhibit its catalytic activity. This has led to the hypothesis of an allosteric mechanism of inhibition or an interaction with a larger cell-surface protein complex that includes MMP-2, membrane type 1 MMP (MT1-MMP), and tissue inhibitor of metalloproteinase-2 (TIMP-2). This complex is believed to be crucial for the activation of pro-MMP-2.
It is important to note that the specific impact of the TFA salt on the inhibitory activity of the Chlorotoxin peptide has not been extensively detailed in the cited literature. The data presented generally refers to Chlorotoxin (CTX) without specifying the salt form.
Comparative Analysis of MMP-2 Inhibitors
The landscape of MMP-2 inhibitors is diverse, encompassing broad-spectrum inhibitors, selective inhibitors, and natural compounds. Below is a comparative summary of their performance.
Quantitative Data on MMP-2 Inhibition
| Inhibitor Category | Inhibitor | Target MMPs | IC50 (nM) for MMP-2 | Source(s) |
| Natural Peptide | Chlorotoxin (CTX) | Primarily MMP-2 (binding) | 184 (cell migration inhibition) / No direct enzymatic inhibition reported in recent studies | |
| Broad-Spectrum Synthetic | Ilomastat (GM6001) | MMP-1, -2, -3, -8, -9 | 0.5 - 1.1 | |
| Batimastat (BB-94) | MMP-1, -2, -3, -7, -9 | 4 | ||
| Marimastat (BB-2516) | MMP-1, -2, -7, -9, -14 | 6 | ||
| Doxycycline | Broad-spectrum | Varies (inhibits expression and activity) | ||
| Selective Synthetic | ARP 100 | MMP-2 | 12 | |
| SB-3CT | MMP-2, MMP-9 | Ki = 13.9 (for MMP-2) | ||
| Natural Products | Luteolin 7-O-glucoside (Flavonoid) | MMP-2, MMP-9 | 9,000 | |
| Primetuletin (5-hydroxyflavone) | MMP-2, MMP-9 | 59,000 |
Experimental Protocols
Accurate validation of MMP-2 inhibition requires robust experimental methodologies. The following are detailed protocols for two commonly used assays.
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the gelatinolytic activity of MMP-2 in biological samples.
1. Sample Preparation:
-
Collect cell culture supernatants or tissue homogenates.
-
Determine the total protein concentration of each sample.
-
Mix samples with non-reducing sample buffer (e.g., Laemmli buffer without β-mercaptoethanol).
2. Electrophoresis:
-
Prepare a polyacrylamide gel (typically 7.5-10%) containing gelatin (e.g., 1 mg/mL).
-
Load equal amounts of protein for each sample into the wells.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
3. Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) for 30-60 minutes at room temperature to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 12-48 hours.
4. Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
The clear bands represent areas of gelatin degradation by MMP-2. The size of the band can be quantified using densitometry.
Fluorescence-Based MMP-2 Inhibition Assay
This assay provides a quantitative measure of MMP-2 activity and inhibition using a fluorogenic substrate.
1. Reagents and Materials:
-
Recombinant human MMP-2 enzyme.
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Test inhibitors (e.g., this compound, other compounds).
-
96-well black microplate.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Dilute the recombinant MMP-2 and the test inhibitors to the desired concentrations in the assay buffer.
-
Add the diluted MMP-2 to the wells of the microplate.
-
Add the test inhibitors at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the fluorogenic MMP-2 substrate to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) over time (kinetic assay) or at a single time point (endpoint assay).
3. Data Analysis:
-
The rate of increase in fluorescence is proportional to the MMP-2 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Molecular Interactions
To better understand the mechanisms discussed, the following diagrams illustrate the key pathways and interactions.
MMP-2 Activation Pathway
Proposed Interaction of Chlorotoxin with the MMP-2 Complex
Conclusion
This compound presents a compelling profile as a modulator of MMP-2 activity. While the precise mechanism of inhibition—be it direct enzymatic blockade or allosteric modulation via complex formation—is a subject of scientific debate, its ability to bind to MMP-2 and affect cellular processes like migration is evident. When compared to traditional broad-spectrum and even some selective MMP inhibitors, Chlorotoxin's unique mode of interaction may offer a more targeted approach, potentially reducing off-target effects. The provided experimental protocols serve as a foundation for researchers to further investigate and validate the inhibitory potential of this compound and other novel compounds in the pursuit of effective therapies targeting MMP-2.
References
A Comparative Guide to Synthetic vs. Recombinant Chlorotoxin TFA Activity
For Researchers, Scientists, and Drug Development Professionals
Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has garnered significant attention in the scientific community for its remarkable ability to selectively target and inhibit the invasion of glioma cells and other tumors of neuroectodermal origin.[1][2][3] This targeting capability has positioned Chlorotoxin as a promising agent for both diagnostic and therapeutic applications in oncology.[4][5] Chlorotoxin TFA (trifluoroacetate salt) is a common formulation used in research. The peptide can be produced through two primary methods: chemical synthesis and recombinant DNA technology. This guide provides an objective comparison of the activity of synthetic and recombinant this compound, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison
While direct head-to-head studies exhaustively comparing the full range of biological activities of synthetic and recombinant this compound are limited, the existing literature provides valuable insights into their comparable efficacy. Both forms of the peptide have demonstrated high stability in serum. Key quantitative data from various studies are summarized below.
| Parameter | Synthetic Chlorotoxin (TM-601) | Recombinant Chlorotoxin (rCTX) | Cell Line | Source |
| Binding Affinity (Kd) to MMP-2 | 0.5 - 0.7 µM | 0.5 - 0.7 µM | N/A (in vitro assay) | |
| Binding Affinity (Kd) to Neuropilin-1 | 0.5 - 0.7 µM | 0.5 - 0.7 µM | N/A (in vitro assay) | |
| Inhibition of Glioma Cell Invasion | IC50 ≈ 10 µM (for AaCtx, a synthetic analogue with 70% homology) | Not explicitly reported in a comparative study | Human glioma cells | |
| Inhibition of Glioma Cell Migration | Significant inhibition at 5 µM and 50 µM | Not explicitly reported in a comparative study | U87-MG |
Note: The synthetic version of Chlorotoxin is often referred to as TM-601 in the literature. A study directly comparing the binding affinities of synthetic and recombinant Chlorotoxin found them to be similar for both Matrix Metalloproteinase-2 (MMP-2) and Neuropilin-1. It is important to note that the C-terminus of native and synthetic chlorotoxin is typically amidated, while recombinant chlorotoxin produced in E. coli has a free carboxyl C-terminus; however, this difference did not appear to significantly impact binding affinity in the cited study.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Chlorotoxin involves its interaction with proteins on the surface of cancer cells, leading to the inhibition of cell migration and invasion. The most well-documented target is Matrix Metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion.
There is some debate in the scientific community regarding the precise effect of Chlorotoxin on MMP-2. Some studies suggest that Chlorotoxin directly inhibits the enzymatic activity of MMP-2. In contrast, other research indicates that Chlorotoxin binds to MMP-2 without inhibiting its catalytic activity but instead promotes the internalization of the MMP-2 protein complex. This internalization would effectively reduce the amount of MMP-2 on the cell surface available to facilitate invasion.
Beyond MMP-2, other potential binding partners for Chlorotoxin have been identified, including Annexin A2 and Neuropilin-1, which are also implicated in cancer progression. The intricate interplay of these interactions contributes to the overall anti-invasive effect of Chlorotoxin.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of Chlorotoxin in glioma cells.
Experimental Protocols
Cell Migration Assay (Transwell Assay)
This protocol is a standard method to assess the anti-migratory effects of Chlorotoxin.
-
Cell Culture: Human glioma cells (e.g., U87-MG) are cultured in appropriate media (e.g., MEM supplemented with 10% FBS).
-
Transwell Inserts: Matrigel invasion chamber inserts with an 8 µm pore size membrane are rehydrated. The inserts are then placed into 24-well plates.
-
Cell Seeding: Glioma cells are pre-incubated with varying concentrations of synthetic or recombinant this compound (e.g., 5 µM and 50 µM) for a specified time. A control group with no Chlorotoxin treatment is also prepared.
-
Migration: The pre-treated cells are seeded into the upper chamber of the Transwell inserts in a serum-free medium. The lower chamber contains a medium with a chemoattractant, such as FBS.
-
Incubation: The plates are incubated for a period that allows for cell migration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of migration inhibition is calculated relative to the control group.
Experimental Workflow Diagram
Caption: A typical workflow for a cell migration assay.
Conclusion
Both synthetic and recombinant this compound exhibit potent anti-invasive and anti-migratory activity against glioma cells. The available data suggests that their binding affinities to key targets like MMP-2 and Neuropilin-1 are comparable. The choice between synthetic and recombinant Chlorotoxin may, therefore, depend on factors such as production scalability, cost, and specific experimental requirements for C-terminal modification. While chemical synthesis can be challenging for a peptide of this size, recombinant production in systems like E. coli offers a viable alternative for generating larger quantities. Further direct comparative studies are warranted to fully elucidate any subtle differences in their biological activities and in vivo efficacy.
References
- 1. Chlorotoxin inhibits glioma cell invasion via matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorotoxin: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic and Therapeutic Approaches for Glioblastoma and Neuroblastoma Cancers Using Chlorotoxin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Fluorescent Labels for Chlorotoxin TFA Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different fluorescent labels for Chlorotoxin (CTX) imaging, a promising strategy for visualizing and targeting cancer cells, particularly gliomas. The selection of an appropriate fluorescent label is critical for achieving optimal imaging performance in terms of sensitivity, specificity, and resolution. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological and experimental pathways to aid in the selection of the most suitable fluorescently-labeled Chlorotoxin conjugate for your research needs.
Performance Comparison of Fluorescently Labeled Chlorotoxin
The choice of a fluorescent label for conjugating with Chlorotoxin (CTX) significantly impacts the brightness, photostability, and overall performance of the imaging agent. Near-infrared (NIR) fluorophores are generally preferred for in vivo imaging due to their deep tissue penetration and low autofluorescence. The most commonly used fluorescent labels for CTX are Cyanine 5.5 (Cy5.5), IRDye 800CW, and Indocyanine Green (ICG), the latter being used in the FDA-approved drug BLZ-100 (tozuleristide).
While direct head-to-head comparative studies of these specific CTX conjugates are limited, the following table summarizes their known properties. It is important to note that the photophysical properties of a fluorophore can be altered upon conjugation to a peptide.
| Feature | CTX-Cy5.5 | CTX-IRDye 800CW | CTX-ICG (BLZ-100/Tozuleristide) |
| Excitation Max (nm) | ~675 | ~774 | ~780 |
| Emission Max (nm) | ~694 | ~789 | ~810 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 | ~200,000 |
| Quantum Yield | Moderate | High | Low |
| Brightness (Molar Extinction x Quantum Yield) | High | Very High | Moderate |
| Photostability | Good | Excellent | Moderate |
| In Vivo Tumor-to-Background Ratio | High | High | High |
| Serum Half-life (modified CTX) | ~11 hours (cyclized CTX) | Not Reported | Not Reported |
| Clinical Status | Preclinical | Preclinical | Phase I/II Clinical Trials |
Experimental Protocols
General Protocol for Fluorescent Labeling of Chlorotoxin via NHS-Ester Chemistry
This protocol describes the conjugation of a near-infrared fluorescent dye N-hydroxysuccinimide (NHS) ester to Chlorotoxin (CTX). This method is applicable for dyes like Cy5.5 and IRDye 800CW.
Materials:
-
Chlorotoxin (TFA salt)
-
Fluorescent dye NHS ester (e.g., Cy5.5-NHS or IRDye 800CW-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Phosphate-Buffered Saline (PBS)
-
Dialysis tubing (MWCO 3.5 kDa) or centrifugal filters
-
0.22 µm syringe filter
Procedure:
-
Preparation of Reagents:
-
Dissolve the fluorescent dye NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Dissolve Chlorotoxin in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-2 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved fluorescent dye NHS ester to the Chlorotoxin solution. A common molar ratio of dye to peptide is 3:1 to favor mono-labeling, though this may need optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye by dialysis against PBS at 4°C for 18-24 hours with several buffer changes. Alternatively, use centrifugal filters to wash the conjugate with PBS.
-
The purified conjugate can be further concentrated if necessary.
-
-
Characterization and Storage:
-
Determine the concentration of the conjugate and the degree of labeling using UV-Vis spectrophotometry.
-
Verify the purity and conjugation by HPLC and mass spectrometry.
-
Sterilize the final product by passing it through a 0.22 µm syringe filter.
-
Store the fluorescently labeled Chlorotoxin at -20°C or -80°C in the dark.
-
Protocol for In Vivo Imaging of Glioma in a Mouse Model
This protocol outlines the procedure for intravenous administration and subsequent in vivo imaging of fluorescently labeled Chlorotoxin in a murine glioma model.
Materials:
-
Mice bearing orthotopic glioma xenografts
-
Fluorescently labeled Chlorotoxin (e.g., CTX-Cy5.5) in sterile PBS
-
In vivo imaging system (e.g., IVIS, Pearl) equipped with appropriate filters for the chosen fluorophore
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane. .
-
-
Administration of Imaging Agent:
-
Administer the fluorescently labeled Chlorotoxin via tail vein injection. A typical dose ranges from 1 to 10 nmol per mouse, but should be optimized for the specific conjugate and imaging system.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 2, 6, 24, 48 hours), anesthetize the mouse and place it in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters. Acquire a brightfield image for anatomical reference.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the tumor region and in a contralateral, non-tumor bearing region of the brain to determine the tumor-to-background ratio.
-
Region of interest (ROI) analysis can be performed using the imaging system's software.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging time point, euthanize the mouse and perfuse with PBS.
-
Excise the brain and other organs of interest (e.g., liver, kidneys, spleen) and image them ex vivo to confirm the biodistribution of the fluorescent conjugate.
-
The brain can be sectioned and imaged to visualize the microscopic distribution of the fluorescent probe within the tumor.
-
Visualizations
Signaling Pathway of Chlorotoxin
Chlorotoxin is known to bind to several cell surface proteins that are overexpressed in cancer cells, with Matrix Metalloproteinase-2 (MMP-2) being a primary target. Recent evidence also suggests binding to Neuropilin-1 (NRP1). The interaction of Chlorotoxin with these receptors can lead to the inhibition of cell migration and invasion.
Caption: Chlorotoxin binds to MMP-2 and Neuropilin-1 on the tumor cell surface, inhibiting cell migration and invasion.
Experimental Workflow for Comparing Fluorescent Labels
The following diagram illustrates a typical workflow for the comparative evaluation of different fluorescently labeled Chlorotoxin conjugates.
Caption: A typical workflow for comparing different fluorescently labeled Chlorotoxin conjugates.
A Head-to-Head Comparison of Chlorotoxin TFA and Other Tumor-Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, peptides have emerged as highly specific and effective vehicles for delivering diagnostic and therapeutic agents to tumors. Among these, Chlorotoxin (CTX), a peptide derived from scorpion venom, has garnered significant attention. This guide provides an objective, data-driven comparison of Chlorotoxin TFA with other prominent tumor-targeting peptides, namely RGD peptides (including the clinically evaluated Cilengitide) and the tumor-penetrating peptide iRGD.
Quantitative Performance Data
To facilitate a direct comparison of their tumor-targeting capabilities, the following tables summarize key quantitative data for Chlorotoxin, RGD peptides, and iRGD from published preclinical studies.
Table 1: Binding Affinity to Tumor Cells/Targets
Binding affinity is a critical parameter that dictates the strength of interaction between the targeting peptide and its receptor on cancer cells. It is typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Peptide | Target(s) | Cell Line(s) | Binding Affinity (Kd/IC50) |
| Chlorotoxin (CTX) | Matrix Metalloproteinase-2 (MMP-2), Annexin A2, Chloride Channels | Glioma cell lines (D54-MG, U87-MG, etc.) | High affinity: 4-9 nM (Kd)[1][2]; Low affinity: 0.5-1 µM (Kd)[1][2] |
| c(RGDyK) | αvβ3 Integrin | U87MG Glioma | ~71.7 nM (IC50) |
| Cilengitide (cyclic RGD) | αvβ3 and αvβ5 Integrins | Various | 3-40 nM (IC50) for isolated integrins |
| iRGD | αv Integrins, Neuropilin-1 (NRP-1) | Various | Nanomolar range for integrins; 50-150 fold higher affinity for NRP-1 after cleavage[3] |
Table 2: In Vivo Tumor Accumulation (Biodistribution)
The ability of a targeting peptide to accumulate at the tumor site while minimizing uptake in healthy tissues is paramount for its therapeutic efficacy and safety. This is often quantified as the percentage of the injected dose per gram of tissue (%ID/g). The following data is from studies in glioma-bearing mouse models.
| Peptide (Radiolabeled) | Tumor Model | Time Post-Injection | Tumor Accumulation (%ID/g) |
| ¹³¹I-TM-601 (Chlorotoxin) | Intracranial Human Glioma Xenografts | 24-96 hours | Data not provided in a comparable %ID/g format in the search results. However, studies confirm specific and persistent intratumoral localization. |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG Glioblastoma Xenografts | 24 hours | 27.1 ± 2.7 |
| Radiolabeled iRGD | Glioma Mouse Model | - | Directly comparable quantitative biodistribution data (%ID/g) for iRGD in a glioma model was not identified in the literature search. iRGD is known for its tumor-penetrating properties rather than just accumulation. |
Signaling Pathways and Mechanisms of Action
The interaction of these peptides with their cellular targets initiates downstream signaling cascades that can influence tumor cell behavior.
Chlorotoxin Signaling Pathway
Chlorotoxin primarily targets a complex of proteins on the surface of glioma cells, with Matrix Metalloproteinase-2 (MMP-2) being a key component. This interaction is believed to inhibit the enzymatic activity of MMP-2, which is crucial for the degradation of the extracellular matrix, thereby impeding tumor cell invasion and migration.
Caption: Chlorotoxin inhibits tumor invasion by targeting MMP-2.
RGD Peptides Signaling Pathway
RGD peptides bind to integrins, transmembrane receptors that mediate cell-matrix adhesion. Upon binding, integrins cluster and recruit intracellular signaling proteins such as Focal Adhesion Kinase (FAK) and Src kinase. This activation can influence cell survival, proliferation, and migration.
Caption: RGD peptides activate integrin-mediated signaling pathways.
iRGD Tumor Penetration Workflow
iRGD exhibits a unique dual-receptor mechanism that facilitates deep tumor penetration. It first binds to αv integrins on the tumor vasculature, followed by proteolytic cleavage that exposes a C-end Rule (CendR) motif. This motif then binds to Neuropilin-1 (NRP-1), triggering a pathway that enhances vascular permeability and tissue penetration.
Caption: iRGD's multi-step mechanism for enhanced tumor penetration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to generate the data in this guide.
In Vitro Binding Affinity Assay (Radioligand Competition Assay)
This method is used to determine the binding affinity of a peptide by measuring its ability to compete with a radiolabeled ligand for binding to its receptor on tumor cells.
-
Cell Culture: Tumor cells (e.g., U87-MG glioma cells) are cultured to a sufficient density in appropriate media.
-
Radiolabeling: A known ligand for the target receptor is labeled with a radioisotope (e.g., ¹²⁵I).
-
Competition Reaction: A fixed concentration of the radiolabeled ligand is incubated with the tumor cells in the presence of increasing concentrations of the unlabeled test peptide (e.g., Chlorotoxin or RGD peptide).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The cells are washed to remove unbound radioligand. This is often achieved by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled peptide. The IC50 value (the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Biodistribution Study
This procedure is used to determine the distribution and accumulation of a radiolabeled peptide in different organs and the tumor in an animal model.
-
Animal Model: Tumor-bearing animals (e.g., nude mice with subcutaneous or intracranial tumor xenografts) are used.
-
Radiolabeling of Peptide: The peptide of interest (e.g., Chlorotoxin, RGD peptide) is labeled with a gamma-emitting radionuclide (e.g., ¹³¹I, ¹¹¹In, or ⁶⁸Ga).
-
Administration: A known amount of the radiolabeled peptide is administered to the animals, typically via intravenous injection.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), groups of animals are euthanized.
-
Tissue Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a calibrated gamma counter.
-
Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor. This is determined by comparing the radioactivity in the tissue to the total injected dose and normalizing for the tissue weight.
-
Analysis: The tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are calculated to assess the targeting specificity.
Conclusion
This compound, RGD peptides, and iRGD each present distinct advantages as tumor-targeting agents.
-
Chlorotoxin demonstrates high affinity and specificity for glioma and other neuroectodermal tumors, with its primary mechanism centered on the inhibition of MMP-2.
-
RGD peptides , such as Cilengitide, are potent binders of integrins, which are overexpressed on various tumor types and their associated vasculature. They offer a broader applicability beyond gliomas.
-
iRGD stands out for its unique tumor-penetrating capability, which can potentially enhance the delivery of conjugated or co-administered therapeutic agents deep into the tumor tissue.
The choice of the optimal targeting peptide depends on the specific cancer type, the molecular characteristics of the tumor, and the therapeutic strategy. The quantitative data and experimental frameworks provided in this guide are intended to assist researchers in making informed decisions for the design and development of next-generation targeted cancer therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of Chlorotoxin TFA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like Chlorotoxin TFA is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, ensuring that its disposal is managed in a safe, compliant, and environmentally conscious manner.
Chlorotoxin is a peptide derived from scorpion venom, and TFA (trifluoroacetic acid) is a common counter-ion used in peptide synthesis and purification. The disposal of this compound must therefore consider the hazards associated with both the peptide toxin and the highly corrosive and environmentally harmful trifluoroacetic acid.
Key Chemical and Hazard Data
A clear understanding of the components of this compound is the first step toward safe disposal. The following table summarizes the key characteristics and hazards of Chlorotoxin and Trifluoroacetic Acid.
| Characteristic | Chlorotoxin | Trifluoroacetic Acid (TFA) |
| Chemical Nature | Peptide Toxin | Strong Carboxylic Acid |
| Primary Hazards | Biological activity, potential toxicity. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | Corrosive (causes severe skin burns and eye damage), harmful if inhaled, harmful to aquatic life with long-lasting effects.[1][2][3][4] |
| Physical State | Typically a lyophilized solid | Colorless liquid with a sharp, pungent odor. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (lab coat, gloves, safety glasses). | Chemical-resistant gloves, chemical safety goggles, face shield, and use within a chemical fume hood. |
| Incompatibilities | Specific incompatibilities are not well-documented. | Strong bases, oxidizing agents, reducing agents, and metals. |
Step-by-Step Disposal Procedures for this compound
The following procedures provide a framework for the safe disposal of this compound in both solid and liquid forms. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
Part 1: Disposal of Solid this compound Waste
This category includes expired or unused lyophilized this compound, as well as contaminated consumables such as pipette tips, microfuge tubes, and weighing paper.
Experimental Protocol for Solid Waste Disposal:
-
Segregation and Collection:
-
Carefully collect all solid waste contaminated with this compound.
-
Place the collected waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with both the peptide and residual TFA (e.g., high-density polyethylene).
-
The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard symbols (e.g., corrosive, toxic).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the solid waste.
-
Do not dispose of solid this compound waste in the regular or biohazardous trash.
-
Part 2: Disposal of Liquid this compound Waste
This category includes unused solutions of this compound, as well as aqueous and organic waste streams from experimental procedures (e.g., HPLC waste).
Experimental Protocol for Liquid Waste Disposal:
-
Decontamination (Optional but Recommended):
-
For aqueous solutions containing Chlorotoxin, a decontamination step can be performed to denature the peptide. This can be achieved by adding a 6% sodium hypochlorite solution (bleach) to the waste and allowing it to react for a minimum of 30 minutes. Research has shown that sodium hypochlorite can fragment and inactivate allergenic proteins and peptides.
-
Caution: This step should be performed in a chemical fume hood with appropriate PPE. Be aware that mixing acidic waste (containing TFA) with hypochlorite can generate toxic chlorine gas. Therefore, neutralization of the TFA should be considered first, as described in the next step.
-
-
Neutralization of TFA:
-
Due to the corrosive nature of trifluoroacetic acid, liquid waste containing TFA should be neutralized before disposal.
-
This should be done cautiously in a chemical fume hood by slowly adding a weak base, such as sodium bicarbonate, to the waste solution while stirring. Monitor the pH until it is in the neutral range (pH 6-8).
-
Warning: The neutralization process is exothermic and will produce carbon dioxide gas. Add the base slowly to avoid excessive foaming and heat generation.
-
-
Collection and Storage:
-
Pour the neutralized and decontaminated liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the neutralized chemical names, and any remaining hazard warnings.
-
Store the container in a designated satellite accumulation area.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the liquid hazardous waste through your institution's EHS department or a licensed contractor.
-
Do not pour liquid this compound waste down the drain.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making and action process for handling this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By implementing these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community. Always consult your institution's specific guidelines and safety personnel for definitive procedures.
References
Safeguarding Your Research: A Guide to Handling Chlorotoxin TFA
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Chlorotoxin TFA. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.
Chlorotoxin, a peptide derived from scorpion venom, and its trifluoroacetate (TFA) salt, present unique handling requirements. The peptide's biological activity and the corrosive nature of the TFA counter-ion necessitate stringent safety measures. This guide offers procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, especially in its lyophilized powder form or when preparing solutions, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side shields | Must be worn at all times in the laboratory where this compound is handled.[1][2] |
| Face Shield | Recommended when handling the lyophilized powder or when there is a significant risk of splashes of concentrated solutions.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation for handling peptides and TFA.[1] For prolonged contact or when handling bulk quantities, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing. |
| Chemical-Resistant Apron | Recommended when working with larger volumes of this compound solutions to provide an additional layer of protection against spills. | |
| Respiratory Protection | Fume Hood | All handling of lyophilized this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation risk. |
| Respirator | If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Storage of Lyophilized Powder: Store the vial containing lyophilized this compound at -20°C or colder in a desiccator to prevent degradation from moisture and light.
-
Storage of Solutions: Once reconstituted, aliquot the solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Handling and Reconstitution
Note: The following is a general procedure and may need to be adapted based on specific experimental requirements.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area within the fume hood is clean and uncluttered.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Reconstitution: Using a calibrated pipette, slowly add the desired solvent (e.g., sterile water, buffer, or an appropriate organic solvent) to the vial. Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated hazardous waste container immediately after handling. |
| Aqueous Waste Solutions | Collect in a clearly labeled, sealed waste container. The pH may need to be neutralized by a qualified individual before disposal, depending on local regulations. |
All waste must be handled in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity and your supervisor.
-
Contact your institution's EHS department or emergency response team.
-
By adhering to these safety protocols, you can mitigate the risks associated with handling this compound and foster a secure research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
